N-Chloromethyl (S)-Citalopram Chloride
Description
BenchChem offers high-quality N-Chloromethyl (S)-Citalopram Chloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-Chloromethyl (S)-Citalopram Chloride including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure of Parent
Properties
Molecular Formula |
C21H23Cl2FN2O |
|---|---|
Molecular Weight |
409.3 g/mol |
IUPAC Name |
chloromethyl-[3-[(1S)-5-cyano-1-(4-fluorophenyl)-3H-2-benzofuran-1-yl]propyl]-dimethylazanium;chloride |
InChI |
InChI=1S/C21H23ClFN2O.ClH/c1-25(2,15-22)11-3-10-21(18-5-7-19(23)8-6-18)20-9-4-16(13-24)12-17(20)14-26-21;/h4-9,12H,3,10-11,14-15H2,1-2H3;1H/q+1;/p-1/t21-;/m0./s1 |
InChI Key |
NBPWOQRBNRRAJK-BOXHHOBZSA-M |
Isomeric SMILES |
C[N+](C)(CCC[C@@]1(C2=C(CO1)C=C(C=C2)C#N)C3=CC=C(C=C3)F)CCl.[Cl-] |
Canonical SMILES |
C[N+](C)(CCCC1(C2=C(CO1)C=C(C=C2)C#N)C3=CC=C(C=C3)F)CCl.[Cl-] |
Origin of Product |
United States |
Foundational & Exploratory
Chemical structure analysis of N-Chloromethyl (S)-Citalopram Chloride
The following technical guide details the structural analysis, mechanistic origin, and characterization of N-Chloromethyl (S)-Citalopram Chloride , a critical process-related impurity in the development of Escitalopram.
A Technical Guide to Structure, Origin, and Analytical Profiling[1]
Executive Technical Summary
N-Chloromethyl (S)-Citalopram Chloride (often designated as a quaternary ammonium salt impurity) represents a specific class of process-related impurities formed during the synthesis or purification of Escitalopram.[1] Chemically, it is the quaternary ammonium derivative formed by the alkylation of the tertiary amine of Escitalopram with a chloromethyl group.
-
Target Analyte: N-Chloromethyl (S)-Citalopram Chloride[1][2]
-
Molecular Formula:
(Salt form)[1][2][3] -
Cation Mass (Monoisotopic): ~373.15 Da[1]
-
Criticality: High. Chloromethyl quaternary ammonium salts are structural alerts for genotoxicity due to their potential as alkylating agents.
This guide provides a self-validating protocol for the detection, isolation, and structural confirmation of this impurity, synthesizing mass spectrometry (MS), nuclear magnetic resonance (NMR), and mechanistic chemistry.
Mechanistic Origin: The "DCM Effect"
Understanding the causality of this impurity is essential for control. Unlike metabolic byproducts, this compound is frequently an artifact of chemical processing, specifically involving the interaction between the tertiary amine of Escitalopram and Dichloromethane (DCM) , a common solvent.
The Formation Pathway
Tertiary amines can react with DCM via an
Figure 1: Mechanistic pathway for the formation of N-Chloromethyl (S)-Citalopram Chloride via solvent interaction.[1]
Process Insight: This reaction is often slow at room temperature but accelerates during concentration steps (e.g., rotary evaporation) where local concentrations of amine and DCM are high, or if the free base is stored in DCM solution.
Structural Elucidation Strategy
To rigorously confirm the structure, a multi-modal approach is required. The presence of the quaternary nitrogen and the distinct chloromethyl group provides unique spectral signatures.
A. Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (ESI-QTOF or Orbitrap) is the first line of identification.[1]
-
Ionization Mode: ESI Positive (+ve).
-
Observed Species: The compound exists as a pre-charged cation
. Unlike the parent drug, it does not require protonation to be observed, but the mass will differ. -
Isotopic Pattern: The presence of the chlorine atom in the chloromethyl group (plus the fluorine on the phenyl ring) creates a distinct isotopic envelope.
Fragmentation Logic (MS/MS): Under Collision-Induced Dissociation (CID), the quaternary ammonium ion typically undergoes dealkylation.[1]
-
Loss of
: Reversion to the tertiary amine radical cation (less common). -
Hofmann Elimination-like pathways: Cleavage of the propyl chain.
B. NMR Spectroscopy
NMR provides the definitive proof of the
1H NMR (Proton) - Key Diagnostic Signals:
| Moiety | Chemical Shift (
Note: Chemical shifts may vary slightly depending on the solvent (DMSO-d6 vs.
13C NMR - Key Signals:
-
N-CH2-Cl Carbon: A distinct peak typically around 65-70 ppm , significantly deshielded compared to N-methyl carbons.[1]
Analytical Method Development (HPLC)
Separating the quaternary salt from the parent API requires specific chromatographic conditions due to the permanent positive charge of the impurity.
Protocol: Reverse-Phase Ion-Pairing HPLC
Standard C18 gradients may result in poor retention or tailing for quaternary amines.[1] An acidic mobile phase or chaotropic salt is recommended.
Method Parameters:
-
Column: C18 or Phenyl-Hexyl (e.g., Zorbax Eclipse Plus C18), 150 x 4.6 mm, 3.5 µm.
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water (TFA acts as an ion-pairing agent to improve peak shape).[1]
-
Mobile Phase B: Acetonitrile.[4]
-
Gradient:
-
Detection: UV at 240 nm (isobenzofuran absorption).[5]
-
Retention Logic: The N-chloromethyl impurity is more polar than the parent drug (due to the permanent charge) but the hydrophobic chloromethyl group adds some retention.[1] It typically elutes before or close to Escitalopram depending on the ion-pairing strength.[1]
Workflow Visualization
The following diagram outlines the logical decision tree for confirming this specific impurity during a batch release or stability study.
Figure 2: Analytical decision matrix for the identification of quaternary ammonium impurities.
Toxicological Context & Control
Why this matters: N-Chloromethyl amines are reactive alkylating agents.[1] They can react with nucleophilic sites on DNA (guanine residues), posing a genotoxic risk.
-
Classification: Class 3 solvent byproduct / Mutagenic Impurity (ICH M7).
-
Control Strategy:
-
Avoidance: Replace DCM with non-halogenated solvents (e.g., Toluene, Ethyl Acetate) in the final crystallization steps.
-
Purging: If DCM is mandatory, ensure complete removal of residual solvent before any prolonged storage or heating steps.
-
Limits: Must be controlled to TTC (Threshold of Toxicological Concern) levels unless Ames negative data is provided.
-
References
-
Raman, B., et al. (2010). "Structural Elucidation of Process-Related Impurities in Escitalopram by LC/ESI-MS and NMR." Journal of Pharmaceutical and Biomedical Analysis. [1][6]
-
Simson Pharma. (n.d.). "N-Chloromethyl Escitalopram Impurity Standards and COA Data." Simson Pharma Limited.
-
NIST Chemistry WebBook. "Citalopram and Related Structures: Mass Spectrometry Data." National Institute of Standards and Technology.
-
ICH Guidelines. "Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk (M7)." International Council for Harmonisation.
Sources
- 1. Citalopram [webbook.nist.gov]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. Citalopram Chloromethyl Quaternary Salt - Analytica Chemie [analyticachemie.in]
- 4. Isolation and characterization of degradation products of citalopram and process-related impurities using RP-HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Molecular weight and formula of N-Chloromethyl (S)-Citalopram Chloride
An In-Depth Technical Guide to N-Chloromethyl (S)-Citalopram Chloride: Physicochemical Properties, Synthetic Context, and Analytical Characterization
Abstract
This technical guide provides a comprehensive analysis of N-Chloromethyl (S)-Citalopram Chloride, a quaternary ammonium derivative of the clinically significant selective serotonin reuptake inhibitor (SSRI), (S)-Citalopram (Escitalopram). The document details the compound's core physicochemical properties, including its molecular formula and weight, and elucidates its structural features. Furthermore, it explores the logical synthetic pathway for its formation, contextualizing it as a potential impurity or synthetic intermediate in the manufacturing process of Escitalopram. Methodologies for its analytical identification and characterization are also discussed, providing a critical resource for researchers, quality control scientists, and professionals in drug development and manufacturing.
Introduction: The Significance of (S)-Citalopram and Its Derivatives
Citalopram is a widely prescribed antidepressant that functions as a selective serotonin reuptake inhibitor (SSRI).[1][2] It is a racemic mixture, containing equal parts of two enantiomers: S-(+)-citalopram and R-(–)-citalopram.[3] Extensive research has demonstrated that the therapeutic antidepressant effect is almost exclusively due to the S-enantiomer, known as Escitalopram.[3][4] This has led to the development and clinical use of Escitalopram as a more selective and potent treatment for depression and anxiety disorders.[1]
In the context of pharmaceutical manufacturing and drug development, the purity of an Active Pharmaceutical Ingredient (API) is paramount. Impurities can arise from the starting materials, as intermediates during synthesis, or as degradation products.[2] Regulatory bodies require stringent characterization and control of any impurity. N-Chloromethyl (S)-Citalopram Chloride is identified as a potential impurity or intermediate related to (S)-Citalopram.[5][6] As a quaternary ammonium salt, its formation represents a specific chemical transformation of the parent tertiary amine, Escitalopram. Understanding the physicochemical properties, potential formation mechanisms, and analytical detection of such derivatives is a critical aspect of ensuring the safety, efficacy, and quality of the final drug product.
Core Physicochemical Properties
The fundamental identity of N-Chloromethyl (S)-Citalopram Chloride is defined by its molecular structure, formula, and weight. These properties are essential for its quantification, characterization, and differentiation from the parent API.
Molecular Formula and Weight
The key quantitative descriptors for the compound are summarized below. The molecular weight is derived from the sum of the atomic weights of its constituent atoms based on the molecular formula.
| Parameter | Value | Source(s) |
| Chemical Name | N-Chloromethyl (S)-Citalopram Chloride | [5] |
| Synonyms | N-Chloromethyl Escitalopram Chloride; (1S)-N-(Chloromethyl)-5-cyano-1-(4-fluorophenyl)-1,3-dihydro-N,N-dimethyl-1-isobenzofuranpropanaminium Chloride | [5] |
| Molecular Formula | C21H23Cl2FN2O | [5][6][7] |
| Molecular Weight | 409.32 g/mol | [6][7] |
| Parent Compound | (S)-Citalopram (Escitalopram) | [3] |
| Parent Formula | C20H21FN2O | [8][9] |
| Parent Mol. Weight | 324.39 g/mol | [8] |
Chemical Structure
N-Chloromethyl (S)-Citalopram Chloride is a quaternary ammonium salt. This structure results from the alkylation of the tertiary dimethylamino group of (S)-Citalopram. The nitrogen atom becomes positively charged, forming an aminium salt, with a chloride anion as the counter-ion. A second chlorine atom is part of the covalently bonded chloromethyl group attached to the nitrogen.
Caption: Proposed synthetic workflow for the formation of the quaternary salt.
Reactivity and Stability
N-chloroalkyl derivatives, particularly N-chloroacetamides, are known to be reactive due to the presence of a good leaving group (chloride) attached to a carbon adjacent to a nitrogen atom. [10]While this compound is a quaternary salt, the chloromethyl group itself can be susceptible to nucleophilic substitution. This inherent reactivity is a key reason why its presence as an impurity must be carefully monitored, as it could potentially react with other excipients in a drug formulation or degrade over time.
Analytical Methodologies for Characterization
To ensure pharmaceutical quality, robust analytical methods are required to detect, identify, and quantify impurities like N-Chloromethyl (S)-Citalopram Chloride. A combination of chromatographic and spectroscopic techniques is typically employed.
Chromatographic Separation
High-Performance Liquid Chromatography (HPLC) is the standard method for separating impurities from the main API. [2]A validated reverse-phase HPLC method would be developed to achieve baseline separation between (S)-Citalopram and its N-Chloromethyl derivative. The significant difference in polarity—the quaternary salt is much more polar than the tertiary amine—would facilitate this separation. Chiral HPLC methods are also crucial in the analysis of citalopram and its metabolites to distinguish between enantiomers. [11][12]
Spectroscopic Identification
-
Mass Spectrometry (MS): Coupled with HPLC (LC-MS/MS), mass spectrometry is essential for confirming the molecular weight. [12]It would provide the exact mass of the cation (C21H23ClFN2O+), allowing for unambiguous confirmation of the molecular formula.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for elucidating the precise molecular structure. [6]Specific chemical shifts, such as the signal for the N-CH2-Cl protons, would provide definitive proof of the N-chloromethylation at the amine group.
A comprehensive Certificate of Analysis for a reference standard of this impurity would typically include data from HPLC, MS, and NMR to confirm its identity and purity. [6]
Conclusion
N-Chloromethyl (S)-Citalopram Chloride is a significant derivative of the antidepressant Escitalopram. With a molecular formula of C21H23Cl2FN2O and a molecular weight of 409.32 g/mol , its identity is well-defined. [5][6][7]Its formation via the quaternization of the parent molecule's tertiary amine is a chemically logical pathway, highlighting a potential route for impurity generation during manufacturing. The distinct physicochemical properties of this quaternary ammonium salt necessitate the use of robust analytical methods, such as LC-MS and NMR, for its detection and characterization. For professionals in pharmaceutical development and quality assurance, a thorough understanding of such derivatives is crucial for maintaining the integrity and safety of the final drug product.
References
-
Pharmaffiliates. Chemical Name : N-Chloromethyl (S)-Citalopram Chloride. [Link]
-
Owens, M. J., et al. (2018). Structure-Activity Relationships for a Novel Series of Citalopram (1-(3-(dimethylamino)propyl)-1-(4-fluorophenyl)-1,3-dihydroisobenzofuran-5-carbonitrile) Analogues at Monoamine Transporters. Journal of Medicinal Chemistry, 61(21), 9736–9747. [Link]
-
Fisher Scientific. N-Chloromethyl (S)-Citalopram Chloride, TRC 5 mg. [Link]
-
Abdel-Latif, E., et al. (2019). Synthesis of N-aryl 2-chloroacetamides and their chemical reactivity towards various types of nucleophiles. Journal of the Serbian Chemical Society. [Link]
-
PubChem. Citalopram hydrochloride. [Link]
-
Öström, E., et al. (2004). Enantioselective analysis of citalopram and its metabolites in postmortem blood and genotyping for CYD2D6 and CYP2C19. Therapeutic Drug Monitoring, 26(2), 179-184. [Link]
-
Jain, D., et al. (2010). Isolation and characterization of degradation products of citalopram and process-related impurities using RP-HPLC. Journal of Pharmaceutical and Biomedical Analysis, 52(1), 49-59. [Link]
-
NIST. Citalopram. NIST Chemistry WebBook. [Link]
- Google Patents.
-
Pulla Reddy, M., et al. (2011). Novel and Improved Process for the Preparation of Citalopram. Asian Journal of Chemistry, 23(4), 1829-1832. [Link]
- Google Patents. PROCESS FOR THE MANUFACTURE OF SALTS OF CITALOPRAM - EP1169314B1.
-
Analytica Chemie. Citalopram Chloromethyl Quaternary Salt. [Link]
-
Kumar, S., et al. (2018). An expedient and rapid green chemical synthesis of N-chloroacetanilides and amides using acid chlorides under metal-free neutral conditions. New Journal of Chemistry, 42(24), 19897-19903. [Link]
-
Øiestad, E. L., et al. (2017). Enantioselective analysis of citalopram and demethylcitalopram in human whole blood by chiral LC-MS/MS and application in forensic cases. Drug Testing and Analysis, 9(10), 1549-1554. [Link]
-
Wikipedia. Citalopram. [Link]
-
Sciforum. An improved process for the preparation of S-Citalopram. [Link]
-
OrgoSolver. Synthesis and Reactions of Amines and Amides. [Link]
-
SynThink. Citalopram Chloromethyl Impurity - Reference Standard. [Link]
-
PharmaCompass. Citalopram. [Link]
-
U.S. Food and Drug Administration. Celexa Label. [Link]
-
Bari, S. B., et al. (2012). N-Dealkylation of Amines. RSC Advances, 2(21), 7939-7963. [Link]
-
Organic Chemistry Portal. Synthesis of secondary and tertiary amines. [Link]
Sources
- 1. Structure-Activity Relationships for a Novel Series of Citalopram (1-(3-(dimethylamino)propyl)-1-(4-fluorophenyl)-1,3-dihydroisobenzofuran-5-carbonitrile) Analogues at Monoamine Transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Citalopram - Wikipedia [en.wikipedia.org]
- 4. sciforum.net [sciforum.net]
- 5. pharmaffiliates.com [pharmaffiliates.com]
- 6. synthinkchemicals.com [synthinkchemicals.com]
- 7. Citalopram Chloromethyl Quaternary Salt - Analytica Chemie [analyticachemie.in]
- 8. Citalopram [webbook.nist.gov]
- 9. Citalopram | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 10. researchgate.net [researchgate.net]
- 11. Enantioselective analysis of citalopram and its metabolites in postmortem blood and genotyping for CYD2D6 and CYP2C19 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Enantioselective analysis of citalopram and demethylcitalopram in human whole blood by chiral LC-MS/MS and application in forensic cases - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Deep Dive: Identification and Control of N-Chloromethyl Impurity in Escitalopram Oxalate
Executive Summary
In the high-stakes landscape of pharmaceutical development, the identification of trace impurities is not merely a compliance exercise but a fundamental aspect of patient safety. This technical guide addresses a specific, insidious process-related impurity in Escitalopram Oxalate : the N-Chloromethyl quaternary ammonium derivative .
Often overlooked in standard HPLC-UV screening due to its high polarity and potential thermal instability, this impurity arises from the interaction between the tertiary amine of the Active Pharmaceutical Ingredient (API) and residual Dichloromethane (DCM).[1] Under ICH M7 guidelines, this species acts as a reactive alkylating agent, classifying it as a Potentially Genotoxic Impurity (PGI) that requires rigorous control strategies.
The Chemistry of Formation: A Silent Alkylation
The Mechanism
The formation of N-Chloromethyl Escitalopram (often designated in literature as ESC-II ) is a classic example of the Menshutkin reaction, where a tertiary amine acts as a nucleophile attacking a di-haloalkane.[1]
Unlike secondary amines which form unstable N-chloromethyl intermediates that rapidly decompose or hydrolyze, the tertiary amine in Escitalopram forms a stable quaternary ammonium salt . This species is permanently charged, which drastically alters its chromatographic behavior compared to the parent API.
Key Reaction Parameters:
-
Reactants: Escitalopram free base (Nucleophile) + Dichloromethane (Solvent/Electrophile).[1]
-
Catalysts: Time and Temperature.[2] The reaction is slow at room temperature but accelerates during heated reflux or prolonged storage in DCM-containing solutions.[1]
-
Product: 1-(3-dimethylaminopropyl)-1-(4-fluorophenyl)-1,3-dihydroisobenzofuran-5-carbonitrile N-chloromethyl chloride .[1]
Pathway Visualization
The following diagram illustrates the nucleophilic attack mechanism leading to the impurity formation.
Figure 1: Menshutkin reaction pathway showing the alkylation of Escitalopram by Dichloromethane.[1]
Analytical Strategy: LC-MS/MS Identification
The Challenge of Detection
Standard Reverse Phase (RP) HPLC is often insufficient for this impurity for two reasons:
-
Permanent Charge: Being a quaternary salt, it elutes very early (near void volume) on standard C18 columns, leading to co-elution with solvent fronts.
-
UV Response: While it retains the chromophore of the parent, its low limit of detection (LOD) requirements (ppm level) necessitate Mass Spectrometry.
Recommended Protocol
The following method utilizes LC-ESI-MS/MS (Electrospray Ionization) in Positive Mode.[1] The quaternary nitrogen provides an inherent pre-charged signal, making ESI+ extremely sensitive.
Table 1: LC-MS/MS Method Parameters
| Parameter | Specification | Rationale |
| Column | C18 (e.g., Zorbax Eclipse Plus or equivalent), 1.8 µm, 50 x 2.1 mm | Sub-2-micron particles for high resolution; C18 provides hydrophobic selectivity.[1] |
| Mobile Phase A | 0.1% Formic Acid in Water | Acidic pH suppresses silanol activity; Formic acid acts as a volatile buffer. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | ACN provides sharper peaks for basic compounds than Methanol. |
| Gradient | 0-3 min: 30% B; 3-15 min: 30%→90% B; 15-20 min: 90% B | Gradient optimized to separate the polar quaternary salt (early eluting) from the parent.[1] |
| Flow Rate | 0.3 - 0.4 mL/min | Compatible with ESI source desolvation.[1] |
| MS Mode | ESI Positive (+) | The impurity is a cation ( |
| Target Mass | Corresponds to the N-chloromethyl cation |
Identification Workflow
To confirm the identity of the impurity without a reference standard initially, we rely on fragmentation patterns .
Figure 2: Step-by-step LC-MS/MS identification workflow for N-Chloromethyl Escitalopram.
Mechanistic Insight for MS/MS:
In the MS/MS spectrum, the parent ion (
-
Primary Fragment: Loss of the chloromethyl group (
) or the dimethylamine moiety.[1] -
Differentiation: The isotopic pattern of Chlorine (
and in a 3:1 ratio) is a definitive fingerprint in the MS1 spectrum. If the peak is approximately 33% of the peak, the presence of Chlorine is confirmed.
Synthesis and Validation (Self-Validating System)
To ensure the assay is trustworthy, you must synthesize the impurity to use as a reference standard.[1] This closes the loop on "presumptive" identification.
Synthesis Protocol:
-
Dissolution: Dissolve 1g of Escitalopram base in 10 mL of Dichloromethane (DCM).
-
Stressing: Reflux the solution at 40°C for 24-48 hours.
-
Isolation: Evaporate the solvent. The residue will contain a mixture of Escitalopram and the N-Chloromethyl impurity.
-
Purification: Use Semi-preparative HPLC (using the method in Section 2.2) to isolate the peak at the specific Relative Retention Time (RRT).
-
Validation: Analyze the isolated fraction via 1H-NMR .
-
Diagnostic Signal: Look for a singlet at
5.0-5.5 ppm, corresponding to the protons, which are highly deshielded compared to the N-methyl protons.[1]
-
Control Strategy & Regulatory Compliance
Root Cause Analysis
The presence of this impurity is directly causally linked to the use of DCM in the final stages of crystallization or work-up.
-
Risk: High. The impurity is an alkylating agent.
-
ICH M7 Classification: Class 3 (Alerting structure, unrelated to the API structure, but requires limit testing). Note: If Ames positive, it moves to Class 1.[1]
Mitigation Steps
-
Solvent Swap: Replace DCM with non-halogenated solvents like Ethyl Acetate or Toluene during the final purification steps.
-
Purging: If DCM is unavoidable, ensure rigorous drying steps. However, note that the reaction can occur during the drying phase if heat is applied while DCM is still present in the crystal lattice.
-
Limit Setting: Calculate the Permitted Daily Exposure (PDE) based on the Threshold of Toxicological Concern (TTC). For a lifetime exposure, the limit is typically 1.5 µ g/day .[3]
-
Calculation: If the max daily dose of Escitalopram is 20 mg:
[1]
-
References
-
Raman, B., et al. (2010). "Structural elucidation of process-related impurities in escitalopram by LC/ESI-MS and NMR."[1][4] Journal of Pharmaceutical and Biomedical Analysis.
-
ICH M7(R1). "Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk.
-
Tiwari, et al. (2024). "Comprehensive Stability Indicating Analytical Method for Estimation of Escitalopram Impurities."[5] International Journal of Pharmaceutical Sciences and Research.
-
Simson Pharma. "N-Chloromethyl Escitalopram Impurity Data Sheet.
-
[1]
-
- Dhananjeyan, M.R., et al. "Identification of N-chloromethyl alkylating impurities in tertiary amine drugs." Trends in Analytical Chemistry (General Reference for Mechanism).
Sources
- 1. CN103360353A - Preparation methods for impurities of escitalopram oxalate - Google Patents [patents.google.com]
- 2. Determination of Escitalopram Oxalate and Its Related Substances by HPLC [journal11.magtechjournal.com]
- 3. dspace.library.uu.nl [dspace.library.uu.nl]
- 4. Structural elucidation of process-related impurities in escitalopram by LC/ESI-MS and NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ijpsr.com [ijpsr.com]
A Technical Guide to the Formation Mechanism of N-Chloromethyl (S)-Citalopram Chloride in Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
(S)-Citalopram, the active enantiomer in the widely prescribed antidepressant escitalopram, is a selective serotonin reuptake inhibitor (SSRI) lauded for its efficacy in treating major depressive disorder and generalized anxiety disorder.[1][] The stringent purity requirements for active pharmaceutical ingredients (APIs) necessitate a thorough understanding of potential impurities that can arise during synthesis.[1] One such critical impurity is N-Chloromethyl (S)-Citalopram Chloride, a quaternary ammonium compound that can impact the safety and efficacy of the final drug product. This in-depth technical guide elucidates the likely formation mechanism of this impurity, providing actionable insights for its control and prevention during the manufacturing process.
Introduction to (S)-Citalopram and the Imperative of Purity
(S)-Citalopram, chemically known as (S)-1-[3-(dimethylamino)propyl]-1-(4-fluorophenyl)-1,3-dihydroisobenzofuran-5-carbonitrile, exerts its therapeutic effect by potently and selectively inhibiting the reuptake of serotonin in the central nervous system.[1][] The synthesis of this complex molecule involves multiple steps, and like any intricate chemical process, it is susceptible to the formation of impurities.[3][4] These impurities can originate from starting materials, reagents, intermediates, or side reactions.[1] Regulatory bodies worldwide mandate strict control over impurity profiles to ensure the safety and consistency of pharmaceutical products.
The impurity in focus, N-Chloromethyl (S)-Citalopram Chloride, is a quaternized derivative of the parent molecule. The introduction of a chloromethyl group to the tertiary amine of (S)-Citalopram transforms it into a quaternary ammonium salt. This structural modification can significantly alter the pharmacological and toxicological properties of the molecule, underscoring the importance of understanding its formation to mitigate its presence in the final API.
Proposed Formation Mechanism of N-Chloromethyl (S)-Citalopram Chloride
The formation of N-Chloromethyl (S)-Citalopram Chloride is not a direct or intended step in the synthesis of (S)-Citalopram. Instead, it is a consequence of a side reaction involving specific reagents and conditions. The most plausible mechanism involves the reaction of (S)-Citalopram's tertiary dimethylamino group with a reactive chloromethylating species.
Key Reactants and Their Roles
The primary contributors to the formation of this impurity are:
-
(S)-Citalopram: The parent molecule, which contains a nucleophilic tertiary amine group.
-
A Source of Formaldehyde (or a Formaldehyde Equivalent): This provides the methylene bridge (-CH2-).
-
A Chloride Source and Activating Agent: Typically, a reagent like thionyl chloride (SOCl2) or phosphorus oxychloride (POCl3) is implicated.[5] These reagents can react with residual water or other hydroxyl-containing species to generate HCl and also act as dehydrating agents.
Step-by-Step Mechanistic Pathway
The formation of N-Chloromethyl (S)-Citalopram Chloride can be dissected into the following key steps:
Step 1: Formation of an Iminium Ion
The tertiary amine of (S)-Citalopram reacts with formaldehyde (or its equivalent) to form a hemiaminal intermediate. This intermediate is unstable and readily loses a water molecule to form a highly reactive electrophilic iminium ion. The presence of an acid catalyst, which can be generated in situ, facilitates this dehydration step.[6]
Step 2: Nucleophilic Attack by Chloride
A chloride ion (Cl-), readily available from the activating agent (e.g., SOCl2, POCl3) or HCl generated in the reaction mixture, acts as a nucleophile. It attacks the electrophilic carbon of the iminium ion.
Step 3: Formation of the N-Chloromethyl Adduct
This nucleophilic attack results in the formation of an N-chloromethyl derivative of (S)-Citalopram.
Step 4: Quaternization
The N-chloromethyl derivative is a reactive alkylating agent. It can then react with another molecule of (S)-Citalopram, leading to the formation of a dimeric impurity. However, the more direct route to the named impurity involves the formation of a quaternary ammonium salt. The nitrogen atom of the N-chloromethyl derivative is already part of a quaternary ammonium structure, with the chloride ion acting as the counter-ion.
Diagrammatic Representation of the Proposed Mechanism:
Caption: Proposed reaction pathway for the formation of N-Chloromethyl (S)-Citalopram Chloride.
Critical Process Parameters Influencing Impurity Formation
Several factors during the synthesis can significantly influence the rate and extent of N-Chloromethyl (S)-Citalopram Chloride formation:
| Parameter | Impact on Impurity Formation | Rationale |
| Presence of Formaldehyde Sources | High | Direct precursor for the methylene bridge in the impurity. Sources can include explicit addition or in-situ generation from other reagents. |
| Use of Chlorinating/Activating Agents | High | Provides the chloride nucleophile and can act as a dehydrating agent, promoting iminium ion formation. |
| Reaction Temperature | Moderate to High | Higher temperatures can accelerate the rate of both the desired reaction and the side reaction leading to impurity formation. |
| Presence of Water | Complex | While water is a byproduct of iminium ion formation, its presence can also hydrolyze the activating agent and potentially influence the reaction equilibrium.[6] |
| pH of the Reaction Mixture | Moderate | Acidic conditions favor the formation of the iminium ion, a key intermediate in the impurity formation pathway. |
Analytical Detection and Characterization
The identification and quantification of N-Chloromethyl (S)-Citalopram Chloride are crucial for process control and final product quality assessment. The following analytical techniques are indispensable:
-
High-Performance Liquid Chromatography (HPLC): A cornerstone for separating the impurity from the (S)-Citalopram API and other related substances.[7][8][9] A well-developed HPLC method with a suitable column and mobile phase can achieve the necessary resolution.
-
Mass Spectrometry (MS): Coupled with HPLC (LC-MS), this technique provides definitive structural information by determining the molecular weight of the impurity.[10] The isotopic pattern of chlorine (35Cl and 37Cl) can further confirm the presence of a chloro-substituent.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: For complete structural elucidation, NMR can be used to identify the chemical environment of the protons and carbons in the impurity, confirming the N-chloromethyl group and the overall structure.
Experimental Protocol: A Generic HPLC Method for Impurity Profiling
-
Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm) is commonly used.
-
Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol) is often effective.
-
Detection: UV detection at a wavelength where both (S)-Citalopram and the impurity have significant absorbance (e.g., 239 nm) is a standard approach.[9][11]
-
Sample Preparation: Accurately weigh and dissolve the (S)-Citalopram sample in a suitable diluent (e.g., mobile phase).
-
Injection and Analysis: Inject the sample onto the HPLC system and record the chromatogram.
-
Quantification: Use an external standard of the impurity or relative response factors to quantify the amount of N-Chloromethyl (S)-Citalopram Chloride present.
Strategies for Prevention and Control
A thorough understanding of the formation mechanism allows for the implementation of effective control strategies:
-
Scrutinize Raw Materials: Ensure that starting materials and reagents are free from formaldehyde or its precursors.
-
Optimize Reagent Stoichiometry: Carefully control the amount of chlorinating/activating agents used to minimize side reactions.
-
Control Reaction Temperature: Maintain the reaction temperature within a validated range to favor the desired product formation over the impurity.
-
Minimize Water Content: In steps where the impurity is likely to form, using anhydrous conditions can be beneficial by shifting the equilibrium away from the iminium ion precursor.[6]
-
Purification Strategies: Develop robust purification methods, such as recrystallization or chromatography, to effectively remove the impurity from the final product.
-
In-Process Controls (IPCs): Implement IPCs at critical stages of the synthesis to monitor for the formation of the impurity and take corrective actions if necessary.
Logical Workflow for Impurity Control:
Caption: A logical workflow for the proactive control of N-Chloromethyl (S)-Citalopram Chloride.
Conclusion
The formation of N-Chloromethyl (S)-Citalopram Chloride is a potential pitfall in the synthesis of (S)-Citalopram that can be effectively managed through a deep understanding of its formation mechanism. By carefully controlling the presence of formaldehyde sources, the use of activating agents, and key reaction parameters, and by employing robust analytical monitoring, pharmaceutical scientists and manufacturers can ensure the production of high-purity (S)-Citalopram, thereby safeguarding the quality and safety of this important antidepressant medication.
References
-
ACS Figshare. (2016, February 20). Process Development of Citalopram/Escitalopram Oxalate: Isolation and Synthesis of Novel Impurities. Retrieved from [Link]
-
ACS Publications. (2025, September 19). Streamlined Atom-Economical Synthesis of Escitalopram: Kilogram-Scale Process Optimization and Industrial-Scale Implementation. Organic Process Research & Development. Retrieved from [Link]
-
SynThink. (n.d.). Escitalopram EP Impurities & USP Related Compounds. Retrieved from [Link]
-
Sciforum. (n.d.). An improved process for the preparation of S-Citalopram. Retrieved from [Link]
- Google Patents. (n.d.). WO2000023431A1 - Method for the preparation of citalopram.
-
Wikipedia. (n.d.). Citalopram. Retrieved from [Link]
-
Indian Academy of Sciences. (n.d.). Reactions of amines and formaldehyde/aryl aldehydes in combination or in isolation, with 1-(2-hydroxyphenyl). Retrieved from [Link]
-
Chemistry Stack Exchange. (2024, April 26). Iminium formation rate between formaldehyde and secondary amine. Retrieved from [Link]
-
PubMed. (1998, February). High-performance liquid chromatography method for analyzing citalopram and desmethylcitalopram from human serum. Therapeutic Drug Monitoring, 20(1), 25-9. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Simplified Version of the Eschweiler-Clarke Reaction. Retrieved from [Link]
-
Wikipedia. (n.d.). Eschweiler–Clarke reaction. Retrieved from [Link]
-
Name Reactions. (n.d.). Eschweiler-Clarke reaction. Retrieved from [Link]
-
PMC. (n.d.). Oxidation of Citalopram with Sodium Hypochlorite and Chlorine Dioxide: Influencing Factors and NDMA Formation Kinetics. Retrieved from [Link]
-
FABAD Journal of Pharmaceutical Sciences. (2010, May 7). Quantitative Determination of Citalopram and its Metabolite Desmethycitalopram in Plasma by High Performance Liquid Chromatography. Retrieved from [Link]
-
NHS. (n.d.). Side effects of citalopram. Retrieved from [Link]
-
Scholar Research Library. (2016). Development and Validation of Stability Indicating Assay Methods (SIAMs) for Citalopram HBr by Using UV-Visible Spectrophotomete. Der Pharmacia Lettre, 8(3), 7-18. Retrieved from [Link]
-
Agilent. (n.d.). Ultrafast Analysis of Selective Serotonin Reuptake Inhibitors (SSRIs) in Human Serum by the Agilent RapidFire High-Throughput Triple Quadrupole Mass Spectrometry System. Retrieved from [Link]
-
Healthline. (2022, October 23). Citalopram Oral Tablet Side Effects: Mild to Serious. Retrieved from [Link]
-
MedlinePlus. (2025, November 15). Citalopram. Retrieved from [Link]
-
TIJER.org. (2019, March 15). Determination of Citalopram by RP-HPLC & it's stability indicative studies. Retrieved from [Link]
-
Drugs.com. (2024, February 29). Citalopram: Uses, Dosage, Side Effects. Retrieved from [Link]
-
Pharmaffiliates. (n.d.). Chemical Name : N-Chloromethyl (S)-Citalopram Chloride. Retrieved from [Link]
-
PMC. (n.d.). Structure-Activity Relationships for a Novel Series of Citalopram (1-(3-(dimethylamino)propyl)-1-(4-fluorophenyl)-1,3-dihydroisobenzofuran-5-carbonitrile) Analogues at Monoamine Transporters. Retrieved from [Link]
-
European Patent Office. (2005, August 12). Process for Preparation of Citalopram and Enantiomers. Retrieved from [Link]
Sources
- 1. Escitalopram oxalate Impurities Manufacturers & Suppliers - Daicel Pharma Standards [daicelpharmastandards.com]
- 3. acs.figshare.com [acs.figshare.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. WO2000023431A1 - Method for the preparation of citalopram - Google Patents [patents.google.com]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. High-performance liquid chromatography method for analyzing citalopram and desmethylcitalopram from human serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. dergi.fabad.org.tr [dergi.fabad.org.tr]
- 9. tijer.org [tijer.org]
- 10. agilent.com [agilent.com]
- 11. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
Methodological & Application
High-Resolution LC-MS/MS Characterization of N-Chloromethyl (S)-Citalopram Chloride
This Application Note and Protocol is designed for researchers and analytical scientists involved in the impurity profiling of Escitalopram (S-Citalopram). It provides a comprehensive, high-resolution mass spectrometry guide for characterizing N-Chloromethyl (S)-Citalopram Chloride , a process-related impurity (often designated as ESC-II).
Impurity Profiling, Fragmentation Mechanics, and Structural Elucidation[1]
Introduction & Scientific Context
In the synthesis of Escitalopram (S-Citalopram), the interaction of the tertiary amine moiety with chloromethylating agents (often arising from dichloromethane used in work-up or specific chlorination steps) can yield the quaternary ammonium impurity: N-Chloromethyl (S)-Citalopram .
This compound, identified in literature as ESC-II , presents a distinct analytical challenge. Unlike the parent drug (m/z 325), this impurity exists as a pre-charged quaternary ammonium cation (m/z 373) in the liquid phase. Its fragmentation pattern is governed by the instability of the N-chloromethyl group and the high internal energy of the quaternary center, leading to unique dissociation pathways distinct from the protonated parent drug.
Why this matters: N-chloromethyl amines are chemically reactive alkylating agents. Accurate detection and structural confirmation are critical for establishing control strategies in compliance with ICH M7 guidelines for genotoxic impurities.
Experimental Protocol
Sample Preparation[2]
-
Stock Solution: Dissolve 1.0 mg of N-Chloromethyl (S)-Citalopram Chloride reference standard in 10 mL of Methanol (LC-MS grade).
-
Working Solution: Dilute stock to 500 ng/mL in Mobile Phase A/B (50:50).
-
Stability Warning: N-Chloromethyl species can be hydrolytically unstable. Prepare fresh in anhydrous solvents (e.g., Acetonitrile) where possible, or analyze immediately upon aqueous dilution.
LC-MS/MS Conditions
This protocol utilizes a C18 Reverse Phase separation coupled with Electrospray Ionization (ESI).
| Parameter | Setting / Description |
| Column | C18 (e.g., Zorbax Eclipse XDB or equivalent), 150 x 4.6 mm, 3.5 µm |
| Mobile Phase A | 10 mM Ammonium Acetate (pH 4.5 with Formic Acid) |
| Mobile Phase B | Acetonitrile (LC-MS Grade) |
| Flow Rate | 0.8 - 1.0 mL/min |
| Gradient | 0-2 min: 10% B; 2-15 min: linear to 90% B; Hold 5 min.[1] |
| Ionization Source | ESI Positive Mode (ESI+) |
| Source Voltage | 5500 V |
| Temperature | 450°C |
| Curtain Gas | 30 psi |
| Collision Energy (CE) | Ramp 20 - 50 eV for spectral library generation |
Results & Discussion: Fragmentation Analysis
Precursor Ion Selection
Unlike Escitalopram, which requires protonation ([M+H]+) to be observed at m/z 325, N-Chloromethyl (S)-Citalopram carries a permanent positive charge on the quaternary nitrogen.
-
Observed Precursor (Q1): m/z 373.15
-
Elemental Composition: [C21H23ClFN2O]+
MS/MS Fragmentation Pathway
Upon Collision-Induced Dissociation (CID), the precursor m/z 373 undergoes specific cleavage reactions driven by the quaternary ammonium center.
Key Fragment Ions (Product Ions):
| m/z (Product) | Origin / Mechanism | Relative Abundance |
| 373 | Precursor Ion (Quaternary Cation) | 100% (Q1) |
| 325 | Loss of CH₂Cl (Chloromethyl radical/carbene equivalent) Reversion to the protonated parent structure (Escitalopram). Note: This transition is often low abundance due to the high energy required to break the N-C bond without losing the charge. | Low - Medium |
| 280 | Loss of 1-chloro-N,N-dimethylmethanamine (-93 Da) Cleavage of the entire propyl-amine side chain. This is a diagnostic fragment for the citalopram core structure. | High (Quantifier) |
| 262 | Dehydration of m/z 280 Loss of H₂O from the m/z 280 fragment (likely involving the ether oxygen or rearrangement). | Medium |
| 109 | 4-Fluorotropylium Ion Characteristic fragment of the fluorophenyl ring.[2] Common to all citalopram-related impurities. | High |
Mechanistic Insight (The "Why")
The fragmentation is dominated by Inductive Cleavage . The positive charge is localized on the quaternary nitrogen.
-
Pathway A (Side Chain Loss): The bond between the propyl chain and the isobenzofuran core breaks. The charge is retained on the isobenzofuran fragment (stabilized by resonance), leading to m/z 280 . The neutral loss is the unstable N-chloromethyl-dimethylamine species (93 Da).
-
Pathway B (Fluorophenyl Cleavage): High energy collision causes the cleavage of the fluorophenyl ring, generating the stable 4-fluorotropylium cation (m/z 109 ).
Visualization: Fragmentation Tree
The following diagram illustrates the dissociation pathway of N-Chloromethyl (S)-Citalopram, highlighting the transition from the quaternary precursor to the characteristic diagnostic ions.
Figure 1: MS/MS Fragmentation Tree for N-Chloromethyl (S)-Citalopram (m/z 373).
Summary of Diagnostic Transitions (MRM)
For quantitative analysis or trace detection in drug substances, use the following Multiple Reaction Monitoring (MRM) transitions.
| Q1 Mass (Da) | Q3 Mass (Da) | Dwell (ms) | CE (eV) | Purpose |
| 373.1 | 280.1 | 150 | 35 | Quantifier (Most abundant/specific) |
| 373.1 | 109.1 | 150 | 45 | Qualifier (Structural confirmation) |
| 373.1 | 262.1 | 150 | 40 | Qualifier (Secondary confirmation) |
References
-
Raman, B., et al. (2010). "Structural elucidation of process-related impurities in escitalopram by LC/ESI-MS and NMR."[3][4] Journal of Pharmaceutical and Biomedical Analysis, 53(4), 895-901.
-
Source:
-
-
Pharmaffiliates. "N-Chloromethyl (S)
-
Source:
-
-
Simson Pharma.
-
Source:
-
-
Smyth, W. F., et al. (2006). "The Characterization of Selected Antidepressant Drugs Using Electrospray Ionization with Ion Trap Mass Spectrometry."[5] Rapid Communications in Mass Spectrometry.
-
Source:
-
Sources
- 1. Qmx Laboratories - Pharmaceutical Research Chemicals - Page 795 [qmx.com]
- 2. researchgate.net [researchgate.net]
- 3. Structural elucidation of process-related impurities in escitalopram by LC/ESI-MS and NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. semanticscholar.org [semanticscholar.org]
- 5. researchgate.net [researchgate.net]
Developing stability-indicating assays for Escitalopram chloromethyl impurities
Executive Summary
The synthesis and stability of Escitalopram Oxalate involve a critical risk factor often overlooked in standard HPLC method development: the formation of N-chloromethyl quaternary ammonium salts . Unlike oxidative or hydrolytic degradants, these impurities (specifically N-chloromethyl escitalopram) arise from the nucleophilic attack of the tertiary amine moiety on residual halogenated solvents, typically Dichloromethane (DCM), used during synthesis or purification.
Due to their alkylating potential, these species are classified as Potentially Genotoxic Impurities (PGIs) requiring control at trace levels (Threshold of Toxicological Concern, TTC: 1.5 µ g/day ) per ICH M7 guidelines. This guide provides a validated protocol for detecting these permanently charged, highly polar species, which often co-elute with the void volume or exhibit severe tailing in standard C18 assays.
The Chemistry of the Problem: Reaction Mechanism
Understanding the formation pathway is prerequisite to method design. Escitalopram contains a dimethylaminopropyl side chain. In the presence of residual Dichloromethane (DCM) and time (stability storage), the lone pair on the nitrogen attacks the methylene carbon of DCM.
Key Analytical Consequence: The resulting impurity is a Quaternary Ammonium Salt .
-
Charge State: Permanently positively charged (independent of mobile phase pH).
-
Polarity: Highly polar; elutes very early on standard Reverse Phase (RP) columns.
-
Interaction: Strong ionic interaction with residual silanols on silica columns, causing peak tailing.
Mechanism Visualization
Figure 1: Formation pathway of the N-Chloromethyl impurity via solvent-drug interaction. This is a non-oxidative, non-hydrolytic pathway driven by residual solvent.
Analytical Strategy: Overcoming the "Quat" Challenge
Standard methods for Escitalopram (e.g., C18, Phosphate Buffer pH 3.0) rely on suppressing silanol activity and protonating the API. However, the N-chloromethyl impurity is always charged. To retain and separate this impurity, we must employ Chaotropic Chromatography or Charged Surface Hybrid (CSH) technology.
Selection Matrix:
| Parameter | Standard Method (Fail Mode) | Recommended Strategy |
| Column Chemistry | Standard C18 (End-capped) | Pentafluorophenyl (PFP) or C18-CSH |
| Separation Mechanism | Hydrophobic Interaction | Pi-Pi Interaction (PFP) or Ionic Repulsion (CSH) |
| Mobile Phase Additive | Phosphate Buffer | Ammonium Formate + TFA (for Mass Spec) or Perchlorate (UV only) |
| Detection | UV @ 240 nm | MS/MS (MRM) for trace limits; UV for process control |
Protocol A: High-Sensitivity LC-MS/MS (Trace Quantification)
This protocol is designed for Genotoxic Impurity (PGI) compliance, targeting limits in the ppm range relative to the API.
Objective: Quantify N-chloromethyl escitalopram at < 10 ppm levels.
Instrumental Parameters
-
System: UHPLC coupled with Triple Quadrupole MS (e.g., Agilent 6400 series or Waters Xevo).
-
Column: Waters ACQUITY UPLC CSH C18 (2.1 x 100 mm, 1.7 µm).
-
Why: CSH technology applies a low-level positive charge to the particle surface, repelling the quaternary amine impurity to prevent tailing while allowing hydrophobic retention.
-
-
Mobile Phase A: 0.1% Formic Acid + 10 mM Ammonium Formate in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Flow Rate: 0.4 mL/min.[1]
-
Column Temp: 40°C.
Gradient Program
| Time (min) | % Mobile Phase B | Event |
| 0.0 | 5 | Initial Hold (Elute salts) |
| 1.0 | 5 | Injection |
| 6.0 | 40 | Elution of Polar Impurities |
| 10.0 | 90 | Wash API (Escitalopram) |
| 12.0 | 90 | Hold |
| 12.1 | 5 | Re-equilibration |
MS Source Parameters (ESI Positive)
-
Capillary Voltage: 3.5 kV
-
Gas Temperature: 350°C
-
MRM Transition (Impurity):
-
Precursor: m/z 373.1 (Calculated for C21H23ClFN2O+)
-
Product Ions: m/z 337.1 (Loss of HCl), m/z 109.0 (Fluorophenyl moiety).
-
Note: The impurity is already charged; it does not require protonation, leading to high sensitivity.
-
Protocol B: Stability-Indicating HPLC-UV (Routine Monitoring)
For routine stability testing where the impurity has been proven to be controlled, a robust HPLC-UV method using Chaotropic Ion Chromatography is preferred to ensure the quaternary amine retains sufficiently.
Objective: Separate Escitalopram, N-oxide, Desmethyl, and N-Chloromethyl impurities in a single run.
Methodology
-
Column: ACE 5 C18-PFP (Pentafluorophenyl), 150 x 4.6 mm, 5 µm.
-
Why: The PFP phase offers unique selectivity for halogenated compounds and strong retention for cationic species via dipole-dipole interactions.
-
-
Mobile Phase:
-
Solvent: Acetonitrile (ACN).
-
Mode: Gradient Elution.[5]
Step-by-Step Workflow
-
Preparation of Buffer: Dissolve 6.8g
and 5.0g in 1000 mL water. Adjust pH to 2.5 with dilute Phosphoric Acid. Filter through 0.22 µm nylon filter. -
Standard Prep: Prepare Escitalopram Oxalate (0.5 mg/mL) and spike with N-Chloromethyl impurity standard (0.5 µg/mL).
-
Equilibration: Flush column with 85:15 (Buffer:ACN) for 30 mins.
-
Injection: 20 µL.
-
Detection: UV @ 239 nm (Isosbestic point for citalopram derivatives).
Data Analysis: Relative Retention Times (RRT)
| Compound | Approx.[5][1][4][6][7][8][9][10][11] RRT | Peak Characteristics |
| N-Chloromethyl Impurity | 0.85 | Sharp, symmetrical (due to Perchlorate) |
| Escitalopram (API) | 1.00 | Main Peak |
| Desmethyl Escitalopram | 1.08 | Late eluting |
| Escitalopram N-Oxide | 1.25 | Late eluting |
Validation Framework: The "Solvent Stress" Test
To validate that the method is truly stability-indicating for this specific mechanism, standard acid/base/oxidative stress is insufficient. You must perform a Solvent Interaction Stress Study .
Experimental Design
-
Control: Escitalopram API dissolved in Methanol (inert).
-
Stress Sample: Escitalopram API dissolved in Dichloromethane (DCM) .
-
Incubation: Store both solutions at 40°C for 24 hours.
-
Workup: Evaporate DCM under nitrogen (do not use heat >40°C to prevent artifact degradation). Reconstitute in Mobile Phase A.
-
Analysis: Inject both into the LC-MS/MS or HPLC-UV system.
Acceptance Criteria:
-
The "Stress Sample" must show a distinct peak at RRT ~0.85 (UV) or m/z 373 (MS).
-
The method must resolve this peak from the API with a Resolution (
) > 2.0. -
Peak Purity (via Diode Array or MS) must be > 99.0%.
Workflow Diagram
Figure 2: Decision tree for selecting the appropriate analytical protocol based on process risk and sensitivity requirements.
References
-
Dhaneshwar, S. R., et al. (2009). "Column Liquid Chromatography-Ultraviolet and Column Liquid Chromatography/Mass Spectrometry Evaluation of Stress Degradation Behavior of Escitalopram Oxalate." Journal of AOAC International. Link
-
Tiwari, A. R., et al. (2024).[3][4] "A Comprehensive Stability-Indicating Analytical Method for Escitalopram Impurity Analysis by RP-HPLC." International Journal of All Research Education and Scientific Methods. Link
-
Raman, N. V. V. S. S., et al. (2010). "Structural Elucidation of Process-Related Impurities in Escitalopram by LC/ESI-MS and NMR." Journal of Pharmaceutical and Biomedical Analysis. Link
-
ICH Guidelines. (2017). "M7(R1): Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk." International Council for Harmonisation. Link
-
Liang, J., et al. (2016).[5] "Determination of Genotoxic Impurities in Escitalopram Oxalate by LC-MS/MS." Chinese Journal of Modern Applied Pharmacy. Link[5]
Sources
- 1. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]
- 2. researchgate.net [researchgate.net]
- 3. ijpsr.com [ijpsr.com]
- 4. A Comprehensive Stability-Indicating Analytical Method for Escitalopram Impurity [ijaresm.com]
- 5. Determination of Genotoxic Impurities in Escitalopram Oxalate by LC-MS/MS [chinjmap.com]
- 6. synthinkchemicals.com [synthinkchemicals.com]
- 7. researchgate.net [researchgate.net]
- 8. pharmaffiliates.com [pharmaffiliates.com]
- 9. veeprho.com [veeprho.com]
- 10. mdpi.com [mdpi.com]
- 11. ijpsr.com [ijpsr.com]
Troubleshooting & Optimization
Optimizing mobile phase pH for N-Chloromethyl (S)-Citalopram Chloride separation
Topic: Optimizing mobile phase pH for N-Chloromethyl (S)-Citalopram Chloride separation Content type: Technical Support Center (Troubleshooting Guides & FAQs) Audience: Researchers, scientists, and drug development professionals.
Welcome to the Advanced Separations Helpdesk. Current Case: Optimizing Mobile Phase pH for N-Chloromethyl (S)-Citalopram Chloride (N-CM-CIT) Assigned Specialist: Senior Application Scientist
Executive Summary: The "Permanent Charge" Challenge
Before adjusting a single buffer, you must understand the fundamental chemistry of your analyte. Unlike the parent drug (S-Citalopram), which is a tertiary amine with a pKa of ~9.5, N-Chloromethyl (S)-Citalopram is a quaternary ammonium salt .
-
S-Citalopram: pH-dependent ionization. Neutral at pH > 10; Cationic at pH < 9.
-
N-CM-CIT: Permanently positively charged (Quaternary), regardless of mobile phase pH.
The Implication: You cannot "neutralize" N-CM-CIT to increase its retention or improve peak symmetry using high pH alone. Your pH strategy must focus on manipulating the parent drug's retention relative to the impurity and suppressing silanol interactions .
Module 1: The Selectivity Strategy (pH Selection)
Q: Should I run my separation under Acidic or Alkaline conditions?
A: This depends entirely on whether you are trying to retain the impurity or elute it quickly relative to the parent.
Option A: The "Selectivity Swing" (High pH > 9.5)
Recommended for: Impurity Profiling / Trace Analysis
At high pH (using hybrid silica or polymer columns), the parent S-Citalopram deprotonates and becomes neutral. Its hydrophobicity dominates, and it retains strongly on the column. The N-CM-CIT impurity remains positively charged and elutes significantly earlier (low retention on C18 in the absence of ion-pairing).
-
Pros: Massive resolution between Parent (Late) and Impurity (Early).
-
Cons: Requires high-pH stable columns (e.g., Waters XBridge, Phenomenex Gemini).
-
Risk: N-CM-CIT may elute in the void volume if the column has low cation-exchange capacity.
Option B: The "Suppression" Mode (Low pH < 3.0)
Recommended for: Standard QC / Stability Indicating Methods
At low pH, both the Parent and the Impurity are positively charged. They will elute closer together. The separation relies on the subtle hydrophobic difference between the -CH3 group (Parent) and the -CH2Cl group (Impurity).
-
Pros: Compatible with standard silica C18 columns; stabilizes the chloromethyl group (see Stability section).
-
Cons: Both compounds interact with residual silanols, leading to tailing.
-
Fix: Requires an acidic mobile phase with high ionic strength or chaotropic additives (e.g., TFA, Perchlorate) to mask silanols.
Visualization: The Selectivity Swing
The following diagram illustrates how the retention behavior of the Parent vs. the Impurity diverges as pH changes.
Caption: Divergent retention behavior of S-Citalopram (pH-dependent) vs. N-Chloromethyl Impurity (pH-independent) allows for tunable selectivity.
Module 2: Troubleshooting Peak Shape (Tailing)
Q: My N-CM-CIT peak is tailing severely (Asymmetry > 1.5). How do I fix this?
A: Tailing of quaternary ammonium compounds on Reversed-Phase (RP) columns is classically caused by Secondary Silanol Interactions .[1] The positively charged analyte sticks to the negatively charged silanol groups (
Protocol: The "Silanol Shield" Strategy
If you cannot move to high pH (Option A), you must modify your acidic mobile phase.
| Parameter | Recommendation | Mechanism |
| Buffer Additive | Triethylamine (TEA) (0.1% v/v) | TEA acts as a "sacrificial base," saturating silanol sites so your analyte doesn't stick. |
| Chaotropic Agent | Sodium Perchlorate (NaClO₄, 50-100 mM) | Perchlorate forms a tight ion-pair with the quaternary ammonium, masking its charge and increasing retention/symmetry. |
| Alternative Acid | Trifluoroacetic Acid (TFA) (0.05 - 0.1%) | TFA lowers pH (<2) to protonate silanols ( |
| Column Choice | End-capped C18 or Charged Surface Hybrid (CSH) | Modern columns with positive surface charges repel the cationic analyte, preventing pore overloading. |
Warning: Do not use Perchlorate with LC-MS (non-volatile/suppression). For LC-MS, use TFA or Ammonium Formate.
Module 3: Stability & Degradation (Critical Warning)
Q: The peak area of N-CM-CIT decreases during my sequence. Is it sticking or degrading?
A: It is likely degrading. The N-chloromethyl group is an alkylating moiety. It is chemically reactive and susceptible to hydrolysis or reaction with nucleophiles in your mobile phase.
The "In-Vial" Degradation Pathway:
Troubleshooting Protocol:
-
Temperature: Lower the autosampler temperature to 4°C - 10°C .
-
Solvent: Avoid alcohols (Methanol) in the sample diluent if possible; they can react with the chloromethyl group. Use Acetonitrile/Water.[2][3]
-
pH: Keep the sample diluent slightly acidic (pH 3-4). Alkaline conditions accelerate hydrolysis of the alkyl halide.
-
Time: Limit run sequences to < 12 hours for this specific impurity.
Module 4: Recommended Experimental Protocols
Method A: High pH (Best for Resolution)
Use this if you have a hybrid column (e.g., Waters XBridge C18, Agilent Poroshell HPH).
-
Mobile Phase A: 10 mM Ammonium Bicarbonate, adjusted to pH 10.0 with Ammonium Hydroxide.
-
Mobile Phase B: Acetonitrile (100%).
-
Gradient:
-
0 min: 20% B
-
10 min: 80% B
-
-
Expectation: N-CM-CIT elutes early (sharp peak); S-Citalopram elutes late.
Method B: Low pH (Best for Stability/Standard Columns)
Use this if you are restricted to standard silica columns.
-
Mobile Phase A: 0.1% TFA in Water (pH ~2.0) OR 50 mM Phosphate Buffer (pH 2.5) + 0.1% Triethylamine.[4]
-
Mobile Phase B: Acetonitrile + 0.1% TFA.
-
Gradient:
-
0 min: 15% B
-
15 min: 60% B
-
-
Expectation: N-CM-CIT and S-Citalopram elute closer together. N-CM-CIT will likely elute after S-Citalopram if ion-pairing (TFA) is strong, or before if hydrophobicity dominates.
Workflow Diagram: Troubleshooting Decision Tree
Caption: Decision tree for isolating and resolving specific chromatographic issues with N-Chloromethyl Citalopram.
References
-
Rao, R. N., et al. (2012). "Development and optimization of an HPLC analysis of citalopram and its four nonchiral impurities using experimental design methodology." Journal of AOAC International. (Demonstrates pH optimization strategies for Citalopram impurities).
-
Waters Corporation. "XBridge Columns: Designed for High pH Stability." (Authoritative guide on using Hybrid Particle Technology for basic compounds at pH > 10).
-
SynThink Research Chemicals. "Citalopram Chloromethyl Impurity - Reference Standard Data." (Confirmation of Quaternary Ammonium Structure and Chemical Identity).
-
McCalley, D. V. (2010). "Analysis of basic solutes by liquid chromatography." Journal of Chromatography A. (Fundamental mechanisms of silanol interactions and the effect of pH on basic drugs).
-
Simson Pharma. "N-Chloromethyl Escitalopram Impurity Data Sheet." (Chemical properties and structure verification).
Sources
Technical Support Center: Resolving Co-elution Issues with N-Chloromethyl (S)-Citalopram Chloride
Welcome to the technical support center for resolving complex chromatographic challenges. This guide is designed for researchers, analytical scientists, and drug development professionals who are encountering co-elution issues specifically involving N-Chloromethyl (S)-Citalopram Chloride, a potential impurity or derivative of the selective serotonin reuptake inhibitor (SSRI), (S)-Citalopram (Escitalopram).
This resource provides in-depth, actionable troubleshooting advice in a direct question-and-answer format. Our approach is grounded in fundamental chromatographic principles to empower you to not only solve the immediate problem but also to build robust analytical methods for the future.
Frequently Asked Questions (FAQs)
Q1: What is N-Chloromethyl (S)-Citalopram Chloride and why is it a challenging impurity to separate?
N-Chloromethyl (S)-Citalopram Chloride is a quaternary ammonium salt derivative of (S)-Citalopram.[1][2][3] It is structurally very similar to the parent molecule, (S)-Citalopram, and other related substances. This similarity in structure often translates to comparable physicochemical properties, such as polarity and hydrophobicity, making it difficult to achieve baseline separation using standard reversed-phase HPLC methods. Co-elution can occur with the (S)-Citalopram API, its (R)-enantiomer, or other process-related impurities and degradation products.[4][5]
Q2: We are observing a peak shoulder on our main (S)-Citalopram peak. How can we confirm if this is a co-elution issue?
A shoulder or any distortion in peak shape is a strong indicator of a co-eluting species.[6][7] To confirm, several techniques are invaluable:
-
Peak Purity Analysis with a Diode Array Detector (DAD/PDA): A DAD or PDA detector is essential for assessing peak purity. By comparing the UV-Vis spectra across the peak (from the upslope to the downslope), the software can calculate a purity angle or similar metric. If the spectra are not identical, it indicates the presence of more than one compound.[6]
-
Mass Spectrometry (MS) Detection: If you have access to an LC-MS system, it can provide definitive evidence. A mass spectrometer can differentiate co-eluting compounds if they have different mass-to-charge ratios (m/z).[6][8] By extracting the ion chromatograms for the expected masses of (S)-Citalopram and N-Chloromethyl (S)-Citalopram Chloride, you can see if they elute at slightly different times under the main peak.
-
Systematic Method Adjustments: Small, systematic changes to the method, such as a slight change in mobile phase pH or organic solvent ratio, can sometimes cause the shoulder to resolve into a separate peak, confirming co-elution.
Troubleshooting Guide: A Step-by-Step Approach to Resolution
If you have confirmed a co-elution issue, the following systematic guide will help you manipulate the chromatographic parameters to achieve the desired separation. The key is to alter the selectivity (α) of your system, which is a measure of the separation between two peaks.[9]
Q3: We are using a standard C18 column and still see co-elution. What is the first parameter we should adjust?
Before changing the column, fully explore the capabilities of your current stationary phase by systematically adjusting the mobile phase.
Step 1: Optimize Mobile Phase Composition
The mobile phase is the most flexible tool for influencing selectivity.[9][10]
-
Change the Organic Modifier: If you are using acetonitrile (ACN), try switching to methanol (MeOH) or vice versa. The different solvent properties (dipole moment, hydrogen bonding capability) can alter interactions with the stationary phase and improve separation. ACN is aprotic, while MeOH is protic and can engage in hydrogen bonding, which may be enough to resolve the compounds.
-
Adjust the pH of the Aqueous Phase: Citalopram is a tertiary amine, and its charge state is highly dependent on pH.[11] By adjusting the mobile phase pH, you can alter the ionization state of the analyte and the co-eluting impurity, which can lead to significant changes in retention and selectivity.[12]
-
Modify Buffer Concentration: Changes in buffer concentration can also influence peak shape and retention, especially for ionizable compounds.
Table 1: Mobile Phase Optimization Strategy
| Parameter Change | Rationale | Recommended Starting Point |
| Organic Modifier | Alter selectivity through different solvent-analyte interactions. | Switch from ACN to MeOH (or vice versa) at the same percentage. |
| Mobile Phase pH | Change the ionization state of basic analytes, affecting retention. | Adjust pH by ±0.5 units. A pH of 4.0 has been shown to be effective for citalopram enantiomers.[13] |
| Buffer Strength | Can improve peak shape and influence retention of ionized species. | Start with a 10-25 mM buffer and test a higher concentration (e.g., 50 mM). |
Q4: We've optimized the mobile phase but still lack baseline resolution. What's the next logical step?
If mobile phase adjustments are insufficient, the next most powerful tool is to change the stationary phase chemistry.[9][14]
Step 2: Select an Alternative Stationary Phase
Different stationary phases offer unique separation mechanisms.
-
Phenyl-Hexyl Columns: These columns provide alternative selectivity to C18 phases due to π-π interactions with aromatic rings in the analytes. Given the phenyl groups in citalopram, this is an excellent first alternative.
-
Cyano (CN) Columns: A cyano column can be used in both reversed-phase and normal-phase modes and offers different selectivity based on dipole-dipole interactions. It has been successfully used for separating citalopram enantiomers with a chiral mobile phase additive.[13]
-
Chiral Stationary Phases (CSPs): If the co-eluting impurity is an enantiomer (e.g., the R-enantiomer of a citalopram derivative), a chiral stationary phase is often required.[15][16][17] Columns based on cyclodextrins or macrocyclic glycopeptides are commonly used for separating citalopram and its analogues.[16]
Workflow for Resolving Co-elution
Caption: A systematic workflow for troubleshooting co-elution issues in HPLC.
Q5: Can temperature or flow rate adjustments help with our co-elution problem?
Yes, these parameters primarily affect efficiency (N) and can provide the final tweaks needed for resolution.[9]
Step 3: Optimize Physical Parameters
-
Column Temperature:
-
Effect: Lowering the temperature generally increases viscosity and retention, which can sometimes improve resolution.[18] Conversely, increasing the temperature lowers viscosity, allowing for faster analysis and sometimes changing selectivity.[9]
-
Protocol: Evaluate the separation at temperatures such as 25°C, 35°C, and 45°C. Ensure your analytes are stable at higher temperatures.
-
-
Flow Rate:
-
Effect: Reducing the flow rate can increase column efficiency (higher N value), leading to sharper peaks and potentially better resolution, though it will increase the run time.[18]
-
Protocol: Try reducing the flow rate from 1.0 mL/min to 0.8 mL/min to see if resolution improves.
-
Q6: We are working with a chiral separation. Are there any special considerations?
Chiral separations are highly specific. In addition to dedicated Chiral Stationary Phases (CSPs), you can use Chiral Mobile Phase Additives (CMPAs).
-
Chiral Mobile Phase Additives (CMPAs): Additives like sulfobutyl ether-β-cyclodextrin (SBE-β-CD) or β-cyclodextrin (β-CD) can be added to the mobile phase for use with standard achiral columns (like C18 or Cyano).[13][15] These additives form transient diastereomeric complexes with the enantiomers, allowing for their separation. The concentration of the additive and the mobile phase pH are critical parameters to optimize.[13][15] For example, a successful separation of citalopram enantiomers was achieved on a C18 column using SBE-β-CD at a pH of 2.5.[15]
Experimental Protocol Example: Method Development for Citalopram and Related Substances
This protocol provides a starting point for developing a stability-indicating method on a standard C18 column.
-
Column: C18, 150 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase A: 20 mM Potassium Phosphate buffer, pH adjusted to 3.0 with phosphoric acid.
-
Mobile Phase B: Acetonitrile.
-
Detection: UV at 238 nm.[19]
-
Column Temperature: 30°C.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Initial Gradient:
-
Start with a shallow gradient to screen for impurities.
-
Example: 30% B to 70% B over 25 minutes.
-
-
Troubleshooting Steps:
-
If co-elution is observed, first try replacing Mobile Phase B with Methanol.
-
Next, adjust the pH of Mobile Phase A to 4.5 and then to 6.5.
-
If co-elution persists, switch to a Phenyl-Hexyl column using the best mobile phase conditions identified.
-
Logical Relationship of Chromatographic Parameters
Caption: The relationship between key chromatographic parameters and peak resolution.
References
-
Enantioseparation of Citalopram by RP-HPLC, Using Sulfobutyl Ether-β-Cyclodextrin as a Chiral Mobile Phase Additive. (2016). National Institutes of Health (NIH). Available from: [Link]
-
Enantiomeric separation of citalopram analogues by HPLC using macrocyclic glycopeptide and cyclodextrin based chiral stationary phases. (2016). Taylor & Francis Online. Available from: [Link]
-
Development and Optimization of an HPLC Analysis of Citalopram and Its Four Nonchiral Impurities Using Experimental Design Metho. (2012). Oxford Academic. Available from: [Link]
-
Liquid Chromatography Determination of Citalopram Enantiomers Using b-Cyclodextrin as a Chiral Mobile Phase Additive. (2005). ResearchGate. Available from: [Link]
-
HPLC Method for Chiral Separation and Quantification of Antidepressant Citalopram and Its Precursor Citadiol. (2015). ResearchGate. Available from: [Link]
-
Methods for Changing Peak Resolution in HPLC: Advantages and Limitations. (2010). Chromatography Online. Available from: [Link]
-
Analysis of enantiomers of citalopram and its demethylated metabolites in plasma of depressive patients using chiral reverse-phase liquid chromatography. (1997). PubMed. Available from: [Link]
-
Development and optimization of an HPLC analysis of citalopram and its four nonchiral impurities using experimental design methodology. (2012). PubMed. Available from: [Link]
-
Citalopram. Wikipedia. Available from: [Link]
-
Chemical structures and physical properties of sertraline and citalopram. (2018). ResearchGate. Available from: [Link]
-
Development and Optimization of an HPLC Analysis of Citalopram and Its Four Nonchiral Impurities Using Experimental Design Methodology. (2012). ResearchGate. Available from: [Link]
-
RP-HPLC method development and validation of citalopram in pharmaceutical dosage form. (2022). International Research Journal of Pharmacy. Available from: [Link]
-
Unlocking Better Separations: A Practical Guide to Enhancing HPLC Resolution. (2026). Oreate AI. Available from: [Link]
-
Development of RP-HPLC Method for Estimation of Citalopram Hbr. (2011). Research Journal of Pharmacy and Technology. Available from: [Link]
-
Separation of Closely Eluting Impurities by Selecting Appropriate Stationary Phase. (2020). Pharmaeli. Available from: [Link]
-
FORMULATION AND EVALUATION OF NOVEL CO-CRYSTALS OF CITALOPRAM HYDROBROMIDE. (2025). World Journal of Pharmaceutical Research. Available from: [Link]
-
Co-Elution: The Achilles' Heel of Chromatography (and What You Can Do About It). (2022). Axion Labs. Available from: [Link]
-
HPLC Troubleshooting. SepScie. Available from: [Link]
-
Untangle your Liquid Chromatography Problems HPLC Troubleshooting Guide. (2015). The Analytical Scientist. Available from: [Link]
-
Real Solutions to Improve Your HPLC Peak Resolution. (2023). AnalyteGuru. Available from: [Link]
-
Citalopram. PubChem. Available from: [Link]
-
Optimizing Chromatographic Separations. (2019). Chemistry LibreTexts. Available from: [Link]
-
Chemical Name : N-Chloromethyl (S)-Citalopram Chloride. Pharmaffiliates. Available from: [Link]
-
Novel and Improved Process for the Preparation of Citalopram. Organic Chemistry India. Available from: [Link]
-
Citalopram-impurities. Pharmaffiliates. Available from: [Link]
-
Citalopram Impurity 27 (Chloride Salt). Veeprho. Available from: [Link]
-
Citalopram Chloromethyl Impurity - Reference Standard. SynThink. Available from: [Link]
Sources
- 1. pharmaffiliates.com [pharmaffiliates.com]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. synthinkchemicals.com [synthinkchemicals.com]
- 4. Development and optimization of an HPLC analysis of citalopram and its four nonchiral impurities using experimental design methodology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Co-Elution: How to Detect and Fix Overlapping Peaks. [axionlabs.com]
- 7. theanalyticalscientist.com [theanalyticalscientist.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. Unlocking Better Separations: A Practical Guide to Enhancing HPLC Resolution - Oreate AI Blog [oreateai.com]
- 11. Citalopram | C20H21FN2O | CID 2771 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. academic.oup.com [academic.oup.com]
- 14. veeprho.com [veeprho.com]
- 15. Enantioseparation of Citalopram by RP-HPLC, Using Sulfobutyl Ether-β-Cyclodextrin as a Chiral Mobile Phase Additive - PMC [pmc.ncbi.nlm.nih.gov]
- 16. tandfonline.com [tandfonline.com]
- 17. researchgate.net [researchgate.net]
- 18. Real Solutions to Improve Your HPLC Peak Resolution - AnalyteGuru [thermofisher.com]
- 19. cdn.caymanchem.com [cdn.caymanchem.com]
Strategies to reduce N-Chloromethyl impurity carryover in HPLC injectors
Topic: Advanced Strategies for N-Chloromethyl Impurity Carryover in HPLC
Ticket ID: #NC-IMP-001 Status: Open Assigned Specialist: Senior Application Scientist, Separation Science Division
Executive Summary: The "Sticky" Genotoxin
N-Chloromethyl compounds (e.g., N-chloromethyl-N-phenylcarbamoyl chloride) represent a critical class of Potentially Genotoxic Impurities (PGIs) . Under ICH M7 guidelines, these alkylating agents must be controlled to trace levels (often ppm or ppb).
The Technical Challenge: Unlike standard pharmaceutical intermediates, N-Chloromethyl species possess a "dual-threat" physicochemical profile:
-
High Lipophilicity (LogP > 3): They exhibit strong hydrophobic adsorption to injector surfaces (Vespel® rotor seals, PTFE seats).
-
High Reactivity: They are electrophilic alkylating agents. If they adsorb to the injector, they do not just "sit" there; they can react with subsequent analytes or seal materials, creating "ghost peaks" or variable recovery that defies standard carryover logic.[1]
This guide provides a self-validating troubleshooting protocol to eliminate carryover of these specific impurities.
Diagnostic Workflow: Is it Carryover or Contamination?
Before tearing down the injector, you must distinguish between System Contamination (impurity present in the mobile phase/diluent) and True Injector Carryover (physical adsorption).
Workflow Visualization
Figure 1: Decision tree to isolate the source of the impurity peak. "Null" injection runs the gradient without triggering the injector valve.
Core Solution: The Wash Solvent Matrix
Standard needle washes (e.g., 50:50 MeOH:Water) are ineffective for N-Chloromethyl impurities due to their high lipophilicity. You must use a wash solvent that exceeds the solvating power of your sample diluent.
The Solubility/Miscibility Protocol
Rule of Thumb: The wash solvent must have a solubility parameter (
| Wash Solvent Class | Suitability for N-Chloromethyls | Recommended Composition | Warning |
| Standard | Low | 10% MeOH / 90% Water | Do Not Use. Will cause precipitation and increased carryover. |
| Aggressive Organic | High | 100% Acetonitrile (MeCN) or THF | Ensure PEEK tubing compatibility if using 100% THF long-term. |
| Co-Solvent | Optimal | 40% Acetonitrile / 40% Isopropanol / 20% Acetone | Acetone is excellent for chlorinated compounds but has high UV cutoff (260nm). |
| Chlorinated | High | 50% Dichloromethane (DCM) / 50% MeCN | Critical: Only use if system is passivated. DCM swells Vespel rotor seals. |
The "Sandwich" Injection Mode
For stubborn carryover, configure the autosampler to perform a "Sandwich" injection. This surrounds the sample plug with strong solvent, preventing it from touching the needle walls.
Sequence: [Strong Solvent Plug] -> [Sample] -> [Strong Solvent Plug]
Hardware Optimization: The Rotor Seal Trap
The most common point of failure for N-Chloromethyl carryover is the Rotor Seal in the injection valve.
-
The Problem: Standard Vespel® (Polyimide) seals are porous to small, hydrophobic molecules. N-Chloromethyl impurities adsorb into the polymer matrix and leach out slowly (Memory Effect).
-
The Solution: Switch to Tefzel® (ETFE) or PEEK rotor seals.[2][3] These materials are harder and less porous, though they have lower pressure ratings (typically max 6000 psi for Tefzel).
Injector Flow Path & Adsorption Sites
Figure 2: Critical adsorption sites. The Rotary Valve (Red) is the primary accumulation point for chlorinated impurities.
Step-by-Step Remediation Protocol
Objective: Reduce N-Chloromethyl carryover to < 0.05% (or < LOQ).
Step 1: The "Active" Wash
-
Enable External Needle Wash (Dip) AND Internal Needle Wash (Flush).
-
Set the wash vial to 100% Acetonitrile (or the IPA/Acetone mix from Table 1).
-
Protocol: Dip needle for 10 seconds before and after injection.
Step 2: Valve Timing (The "Switch" Trick)
-
N-Chloromethyls are hydrophobic and elute late in a reverse-phase gradient.
-
Action: Switch the injection valve back to "Load" position after the gradient has reached high organic % but before the next equilibration. This flushes the loop with the high-organic mobile phase.
-
Caution: Ensure the loop is thoroughly flushed; otherwise, you trap the impurity in the loop for the next run.
Step 3: Passivation
-
If using stainless steel hardware, N-Chloromethyl compounds can interact with active iron sites.
-
Action: Flush the system with 30% Phosphoric Acid (passivation) or switch to a Bio-Inert (PEEK/Ceramic) flow path.
Frequently Asked Questions (FAQs)
Q1: I see the impurity peak in my blank, but it has a different retention time than in my sample. Is this carryover? A: Likely not. This suggests degradation or reaction within the system. N-Chloromethyl compounds are reactive. If they react with the mobile phase (e.g., hydrolysis in water), the resulting alcohol will elute earlier. If the peak shifts, check the stability of the impurity in your diluent.
Q2: Can I use Dichloromethane (DCM) as a needle wash? A: Only if your system is compatible. DCM is the best solvent for solubilizing these impurities, but it swells Vespel rotor seals and PEEK tubing (at high pressure). If you must use it, use a Tefzel rotor seal and keep the DCM contact time short.
Q3: My carryover is constant (e.g., 0.1%) regardless of the number of blank injections. Why? A: This is the "Infinite Reservoir" effect. The impurity has likely absorbed into the rotor seal material (Vespel). No amount of washing will remove it quickly enough. Replace the rotor seal with PEEK or Tefzel immediately.
Q4: Does the sample vial septum matter? A: Yes. N-Chloromethyls are volatile. If you use pre-slit septa, the solvent evaporates, concentrating the impurity. Furthermore, the impurity can adsorb to the PTFE liner of the septum. Use single-use, non-slit PTFE/Silicone septa .
References
-
International Council for Harmonisation (ICH). Guideline M7(R2): Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk.[4][5][6] (2023).[4][5][7] [Link]
-
Dolan, J. W. Attacking Carryover Problems. LCGC North America, 19(10), 1050–1054. (2001).[2] [Link]
-
Shimadzu Corporation. Solving Carryover Problems in HPLC. Technical Report.[8] [Link]
-
Teasdale, A. Genotoxic Impurities: Strategies for Identification and Control.[6] John Wiley & Sons. (2011). (Contextual Reference for N-Chloromethyl chemistry).
Sources
- 1. Minimizing HPLC Carryover | Lab Manager [labmanager.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. fda.gov [fda.gov]
- 5. ICH M7 Assessment and control of DNA reactive (mutagenic) impurities in pharmaceuticals to limit potential carcinogenic risk - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 6. gmp-navigator.com [gmp-navigator.com]
- 7. database.ich.org [database.ich.org]
- 8. agilent.com [agilent.com]
Technical Support Center: Purification of N-Chloromethyl (S)-Citalopram Chloride
Welcome to the technical support center for the purification of N-Chloromethyl (S)-Citalopram Chloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the unique challenges associated with the purification of this critical intermediate. As a quaternary ammonium salt, N-Chloromethyl (S)-Citalopram Chloride presents distinct purification hurdles compared to its parent compound, escitalopram, or other non-ionic intermediates. This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to empower you to achieve the desired purity and yield in your experiments.
Introduction to N-Chloromethyl (S)-Citalopram Chloride
N-Chloromethyl (S)-Citalopram Chloride is a quaternary ammonium derivative of (S)-Citalopram (escitalopram). It can be encountered as a synthetic intermediate or, more commonly, as a process-related impurity.[1][2][3] Its ionic and highly polar nature makes it poorly soluble in many common organic solvents and challenging to separate from other polar impurities or unreacted starting materials using standard reversed-phase chromatography.[4][5][6] Understanding and mastering the purification of this compound is crucial for ensuring the quality and safety of the final active pharmaceutical ingredient (API).
Frequently Asked Questions (FAQs)
Q1: Why is N-Chloromethyl (S)-Citalopram Chloride so difficult to purify using standard reversed-phase HPLC?
A1: Standard reversed-phase HPLC relies on hydrophobic interactions between the analyte and the stationary phase (e.g., C18). N-Chloromethyl (S)-Citalopram Chloride is a quaternary ammonium salt, making it highly polar and permanently charged. Consequently, it has very weak retention on non-polar stationary phases and elutes at or near the solvent front, co-eluting with other polar impurities and salts. This lack of retention makes effective separation and purification challenging.[4][5][6]
Q2: What are the most likely impurities to be present alongside N-Chloromethyl (S)-Citalopram Chloride?
A2: The impurity profile will largely depend on the synthetic route. However, common impurities may include unreacted (S)-Citalopram, reagents from the N-chloromethylation step, and potentially byproducts from side reactions. If it arises from a degradation pathway, other citalopram-related degradants could be present. Given its potential formation during chlorination processes, byproducts of such reactions may also be present.[1]
Q3: Can I use recrystallization to purify N-Chloromethyl (S)-Citalopram Chloride?
A3: Yes, recrystallization can be a viable method, but careful solvent selection is critical due to its salt-like properties. Single solvent systems are often ineffective. A more successful approach is typically the use of a solvent/anti-solvent system. The compound is dissolved in a polar solvent in which it is soluble (e.g., methanol, ethanol, or water), and then a less polar solvent (an "anti-solvent") in which it is insoluble (e.g., acetone, ethyl acetate, or diethyl ether) is slowly added to induce precipitation of the purified product.[7][8]
Q4: What is the significance of the chloride counter-ion in the purification process?
A4: The chloride counter-ion is an integral part of the molecule's structure and overall properties. During purification, it is important to maintain an environment where the salt form is stable. In some advanced purification strategies, such as ion-exchange chromatography, the counter-ion can be temporarily exchanged to alter the compound's properties for better separation.
Troubleshooting Guide
| Problem | Potential Cause | Troubleshooting Steps & Scientific Rationale |
| Broad or Tailing Peaks in HILIC | 1. Inappropriate mobile phase pH. 2. Secondary interactions with the stationary phase. 3. Column overload. | 1. Adjust Mobile Phase pH: The charge state of residual silanols on the silica-based HILIC column is pH-dependent. Operating at a low pH (e.g., with 0.1% formic acid) can suppress the ionization of silanols, reducing ionic interactions and improving peak shape. 2. Increase Buffer Concentration: A higher buffer concentration in the mobile phase can help to mask residual active sites on the stationary phase and improve peak symmetry. 3. Reduce Sample Load: Inject a lower concentration of the sample to avoid overloading the column, which can lead to peak distortion. |
| Poor Recovery from Recrystallization | 1. The compound is too soluble in the chosen solvent system. 2. The anti-solvent was added too quickly. 3. Insufficient cooling. | 1. Screen Anti-solvents: Experiment with a range of anti-solvents of varying polarity (e.g., acetonitrile, THF, diethyl ether) to find one that effectively precipitates the product while leaving impurities in solution. 2. Slow Addition of Anti-solvent: Add the anti-solvent dropwise to the dissolved product with vigorous stirring. This promotes the formation of well-defined crystals rather than an amorphous solid that may trap impurities. 3. Cooling and Maturation: After adding the anti-solvent, cool the mixture (e.g., in an ice bath) and allow it to stand for a period to maximize crystal growth and yield. |
| Co-elution of Impurities in Ion-Exchange Chromatography | 1. The ionic strength of the elution buffer is too high. 2. The pH of the mobile phase is not optimal for differential binding. 3. The wrong type of ion-exchange resin is being used. | 1. Gradient Elution: Employ a shallow salt gradient (e.g., 0-1 M NaCl or KCl over an extended period). This will allow for the sequential elution of compounds based on the strength of their ionic interaction with the resin.[9][10][11] 2. pH Optimization: Adjust the pH of the buffers to subtly alter the charge of the impurities relative to the target compound, thereby affecting their retention on the column. 3. Resin Selection: Ensure you are using a strong cation exchanger, as the quaternary ammonium group is a strong cation. |
| Inconsistent HPLC Results | 1. Sample insolubility in the mobile phase. 2. Degradation of the analyte on the column. | 1. Sample Diluent: Dissolve the sample in a solvent that is compatible with the HILIC mobile phase, such as a mixture of acetonitrile and water that mirrors the initial mobile phase composition. This will prevent peak splitting or distortion. 2. Assess Stability: Perform a stability study of the compound in the mobile phase to ensure it is not degrading during the analytical run. |
Experimental Protocols
Protocol 1: Purification by Hydrophilic Interaction Liquid Chromatography (HILIC)
Rationale: HILIC is an ideal chromatographic technique for highly polar and ionic compounds like N-Chloromethyl (S)-Citalopram Chloride. It utilizes a polar stationary phase and a mobile phase with a high concentration of an organic solvent, typically acetonitrile. A water layer is formed on the surface of the stationary phase, and polar analytes are separated based on their partitioning between this aqueous layer and the bulk mobile phase.[4][5][6][12]
Step-by-Step Methodology:
-
Column Selection: A silica-based or amide-based HILIC column is recommended.
-
Mobile Phase Preparation:
-
Mobile Phase A: 95:5 (v/v) Water/Acetonitrile with 10 mM Ammonium Formate and 0.1% Formic Acid.
-
Mobile Phase B: 5:95 (v/v) Water/Acetonitrile with 10 mM Ammonium Formate and 0.1% Formic Acid.
-
-
Gradient Elution:
-
Time 0-2 min: 100% B
-
Time 2-15 min: Gradient from 100% B to 70% B
-
Time 15-18 min: Hold at 70% B
-
Time 18-20 min: Return to 100% B
-
Time 20-25 min: Re-equilibration at 100% B
-
-
Sample Preparation: Dissolve the crude N-Chloromethyl (S)-Citalopram Chloride in a mixture of 90% acetonitrile and 10% water to a concentration of 1 mg/mL.
-
Injection and Detection: Inject an appropriate volume onto the column and monitor the eluent using a UV detector at a suitable wavelength (e.g., 240 nm).
-
Fraction Collection: Collect the fractions corresponding to the main peak of the desired product.
-
Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.
Protocol 2: Purification by Recrystallization
Rationale: Recrystallization using a solvent/anti-solvent pair is a cost-effective method for purifying ionic compounds. The goal is to find a polar solvent that readily dissolves the target compound at an elevated temperature and an anti-solvent that is miscible with the first solvent but in which the target compound has very low solubility.[7][8]
Step-by-Step Methodology:
-
Solvent Screening: In small test tubes, test the solubility of the crude material in various polar solvents (e.g., methanol, ethanol, isopropanol) at room temperature and with gentle heating.
-
Dissolution: In a flask, dissolve the crude N-Chloromethyl (S)-Citalopram Chloride in the minimum amount of the chosen hot polar solvent.
-
Addition of Anti-solvent: While the solution is still warm, slowly add a pre-screened anti-solvent (e.g., acetone, ethyl acetate, or diethyl ether) dropwise with constant stirring until the solution becomes slightly turbid.
-
Crystal Formation: Add a few more drops of the polar solvent until the solution becomes clear again.
-
Cooling: Allow the flask to cool slowly to room temperature, and then place it in an ice bath for at least one hour to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of the cold anti-solvent to remove any remaining impurities.
-
Drying: Dry the purified crystals under vacuum.
Visualizing the Purification Workflow
The following diagram illustrates a decision-making workflow for the purification of N-Chloromethyl (S)-Citalopram Chloride.
Caption: A decision tree for selecting a suitable purification method.
References
-
MDPI. (2025, August 31). Applications of Hydrophilic Interaction Chromatography in Pharmaceutical Impurity Profiling: A Comprehensive Review of Two Decades. MDPI. [Link]
-
Afinisep. (2024, May 11). Application of Hydrophilic Interaction Chromatography (HILIC) in pharmaceutical analysis. Afinisep. [Link]
-
Advion. (2019, August 14). HILIC Flash Purification – Separation of Polar Pharmaceuticals on Silica. Advion. [Link]
- Google Patents. (n.d.). US7268256B2 - Method of purifying quaternary alkyl ammonium salt and quaternary alkyl ammonium salt.
-
Longdom Publishing. (2020, September 25). Hydrophilic Interaction Liquid Chromatography (HILIC)—A Powerful Separation Technique. Longdom Publishing. [Link]
-
Phenomenex. (n.d.). Principles of Ion Exchange Chromatography. Phenomenex. [Link]
- Google Patents. (n.d.). US3148214A - Isolation and purification of quaternary ammonium salts.
-
Reddit. (2025, November 22). Quaternary ammonium salt purification. Reddit. [Link]
-
Element Lab Solutions. (2024, April 22). HILIC – The Rising Star of Polar Chromatography. Element Lab Solutions. [Link]
-
Ecolab. (n.d.). Ion Exchange Chromatography. Ecolab. [Link]
-
SciSpace. (n.d.). The Role of Ion Exchange Chromatography in Purification and Characterization of Molecules. SciSpace. [Link]
-
ResearchGate. (2025, August 6). Isolation and characterization of degradation products of citalopram and process-related impurities using RP-HPLC | Request PDF. ResearchGate. [Link]
-
Pharmaceutical Technology. (2022, January 27). How pharma-grade Quaternary Ammonium Compounds enable the production of higher quality medicines. Pharmaceutical Technology. [Link]
-
Harvard Apparatus. (n.d.). Guide to Ion-Exchange Chromatography. Harvard Apparatus. [Link]
-
Bio-Rad. (n.d.). Introduction to Ion Exchange Chromatography. Bio-Rad. [Link]
-
Asian Journal of Chemistry. (2011). Novel and Improved Process for the Preparation of Citalopram. Asian Journal of Chemistry. [Link]
-
Fenix. (n.d.). synthesis of quaternary ammonium salts using batch and continuous technologies. Fenix. [Link]
-
University of Miami. (n.d.). CHARACTERIZATION OF AN UNKNOWN IMPURITY IN CITALOPRAM HYDROBROMIDE ACTIVE PHARMACEUTICAL INGREDIENT BY SEMI-PREPARATIVE ISOLATION AND LC-ESI/MSn AND NMR. University of Miami. [Link]
-
MDPI. (2019, April 13). Synthesis, Purification and Characterization of Polymerizable Multifunctional Quaternary Ammonium Compounds. MDPI. [Link]
-
University of Rochester. (n.d.). Reagents & Solvents: Solvents for Recrystallization. University of Rochester. [Link]
-
PMC. (n.d.). Oxidation of Citalopram with Sodium Hypochlorite and Chlorine Dioxide: Influencing Factors and NDMA Formation Kinetics. PMC. [Link]
-
Sciforum. (n.d.). An improved process for the preparation of S-Citalopram. Sciforum. [Link]
-
Pharmaffiliates. (n.d.). Chemical Name : N-Chloromethyl (S)-Citalopram Chloride. Pharmaffiliates. [Link]
-
Beilstein Journal of Organic Chemistry. (2021, May 7). Synthesis and stability of 1-aminoalkylphosphonic acid quaternary ammonium salts. Beilstein Journal of Organic Chemistry. [Link]
- Google Patents. (n.d.). WO2000023431A1 - Method for the preparation of citalopram.
-
European Patent Office. (2011, June 1). PROCESS FOR THE MANUFACTURE OF SALTS OF CITALOPRAM - Patent 1169314. European Patent Office. [Link]
Sources
- 1. Oxidation of Citalopram with Sodium Hypochlorite and Chlorine Dioxide: Influencing Factors and NDMA Formation Kinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. synthinkchemicals.com [synthinkchemicals.com]
- 3. pharmaffiliates.com [pharmaffiliates.com]
- 4. mdpi.com [mdpi.com]
- 5. Application of HILIC methods in pharmaceutical analysis [amsbiopharma.com]
- 6. longdom.org [longdom.org]
- 7. US7268256B2 - Method of purifying quaternary alkyl ammonium salt and quaternary alkyl ammonium salt - Google Patents [patents.google.com]
- 8. Reagents & Solvents [chem.rochester.edu]
- 9. scispace.com [scispace.com]
- 10. harvardapparatus.com [harvardapparatus.com]
- 11. bio-rad.com [bio-rad.com]
- 12. elementlabsolutions.com [elementlabsolutions.com]
Validation & Comparative
A Senior Application Scientist's Guide to Establishing LOD & LOQ for N-Chloromethyl (S)-Citalopram Chloride
For researchers, scientists, and drug development professionals, the rigorous validation of analytical methods is the bedrock of reliable and reproducible results. This guide provides an in-depth, scientifically grounded comparison of methodologies for establishing the Limit of Detection (LOD) and Limit of Quantitation (LOQ) for N-Chloromethyl (S)-Citalopram Chloride, a critical related compound of the widely-used antidepressant, Escitalopram. Moving beyond a simple recitation of steps, this document delves into the causality behind experimental choices, ensuring a robust and defensible analytical validation.
Introduction: The Significance of N-Chloromethyl (S)-Citalopram Chloride
(S)-Citalopram, commercially known as Escitalopram, is a selective serotonin reuptake inhibitor (SSRI) used extensively in the treatment of major depressive disorder and generalized anxiety disorder.[1][2][3] In the synthesis and storage of Escitalopram, various related compounds, including impurities and degradation products, can emerge.[4][5][] N-Chloromethyl (S)-Citalopram Chloride is one such compound, potentially arising as a synthetic intermediate or impurity.[7] The precise detection and quantification of such compounds are paramount for ensuring the safety, efficacy, and quality of the final drug product, as mandated by global regulatory bodies.[][8]
This guide will compare the two most common and scientifically accepted methods for determining LOD and LOQ—the Signal-to-Noise (S/N) ratio and the statistical Calibration Curve method—within the context of a High-Performance Liquid Chromatography (HPLC) framework, the workhorse of modern pharmaceutical analysis.[9][10]
The "Why": LOD & LOQ in Pharmaceutical Quality Control
Before delving into the "how," it is crucial to understand the "why." The Limit of Detection (LOD) and Limit of Quantitation (LOQ) are fundamental performance characteristics of any quantitative analytical method.
-
Limit of Detection (LOD): This is the lowest concentration of an analyte in a sample that can be reliably detected, but not necessarily quantified with acceptable precision and accuracy.[11] It answers the question: "Is the substance present?" Establishing the LOD is critical for impurity profiling, where even trace amounts of a potentially harmful compound must be identified.
-
Limit of Quantitation (LOQ): This is the lowest concentration of an analyte that can be determined with a defined, acceptable level of precision and accuracy.[11][12] It answers the question: "How much of the substance is present?" The LOQ is arguably the more critical parameter for quality control, as it defines the lower boundary for the reliable reporting of impurity levels.
For a compound like N-Chloromethyl (S)-Citalopram Chloride, an accurately determined LOQ ensures that manufacturing processes are monitored and controlled effectively, guaranteeing that the final drug product meets its stringent purity specifications.
Analytical Strategy: High-Performance Liquid Chromatography (HPLC)
The physicochemical properties of N-Chloromethyl (S)-Citalopram Chloride, derived from its parent compound, make Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection an ideal analytical technique.[13][14]
Why RP-HPLC?
-
Specificity: It provides excellent separation of the main active pharmaceutical ingredient (API), (S)-Citalopram, from its related compounds.[15]
-
Sensitivity: Modern HPLC systems with UV detectors offer the sensitivity required to reach the low detection levels necessary for impurity analysis.
-
Robustness: The technique is well-established, reliable, and widely used in QC laboratories, ensuring method transferability and consistency.[8]
Methodologies for LOD & LOQ Determination: A Comparative Guide
The International Council for Harmonisation (ICH) Q2(R1) guideline, a cornerstone for analytical method validation, outlines several approaches for determining LOD and LOQ.[12][16] We will focus on the two most practical and defensible methods for chromatographic analysis.
The Signal-to-Noise (S/N) Ratio Approach
This method is based on the ratio of the analyte signal to the magnitude of the background noise of the analytical instrument.[17]
-
Principle: The LOD is commonly accepted as the concentration that yields a signal-to-noise ratio of 3:1.[18] The LOQ is established at a ratio of 10:1.[10][18]
-
Advantages: It is relatively simple and quick to perform, making it useful for initial estimations during method development.
-
Limitations: The determination of noise can be subjective and can vary between different instruments and data processing software, potentially leading to less consistent results.[18] The ICH guideline itself notes that the method of calculating S/N is not universally defined.[18]
The Calibration Curve (Statistical) Approach
This is the most statistically robust and regulatory-preferred method. It derives the LOD and LOQ from the parameters of a calibration curve built using a series of low-concentration standards.
-
Principle: The LOD and LOQ are calculated using the standard deviation of the response (σ) and the slope of the calibration curve (S).[19]
-
LOD = 3.3 * (σ / S)
-
LOQ = 10 * (σ / S)
-
-
Causality Behind the Formula: The factor of 3.3 for LOD and 10 for LOQ is derived from statistical confidence intervals, ensuring a high probability that the measured signal is real and not random noise. The use of the slope normalizes the response, making the calculation independent of the instrument's sensitivity.
-
Determining σ (Standard Deviation of the Response): There are two primary ways to determine σ:
-
Based on the Standard Deviation of the Blank: Multiple blank samples are injected, and the standard deviation of their responses is calculated. This is effective if there is no matrix interference.
-
Based on the Calibration Curve: This is the most common approach. The standard deviation of the y-intercepts of the regression line or the residual standard deviation of the regression line (also known as the standard error) is used as σ.[19]
-
-
Advantages: This method is objective, statistically valid, and provides a more reliable and defensible estimation of detection and quantitation limits.[19]
-
Trustworthiness: The validity of this approach is self-evident in the quality of the calibration curve itself. A high correlation coefficient (r² > 0.99) is a prerequisite, confirming the linearity and precision of the data upon which the calculation is based.
Experimental Design & Protocols
This section provides a practical, step-by-step workflow for determining the LOD and LOQ for N-Chloromethyl (S)-Citalopram Chloride using the superior Calibration Curve method.
Mandatory Visualization: Experimental Workflow
Caption: Workflow for LOD & LOQ determination via the calibration curve method.
Detailed Experimental Protocol
Instrumentation and Conditions (Hypothetical Example):
| Parameter | Specification | Rationale |
| HPLC System | Agilent 1260 Infinity II or equivalent | A standard, robust system ensures reliable performance. |
| Detector | UV/Vis Diode Array Detector (DAD) | DAD allows for spectral analysis to confirm peak purity. |
| Column | Zorbax Eclipse Plus C18, 4.6 x 150 mm, 3.5 µm | C18 columns are versatile for separating moderately polar compounds like citalopram derivatives. |
| Mobile Phase | Acetonitrile : 25mM Potassium Phosphate Buffer (pH 3.0) (40:60 v/v) | A common mobile phase for citalopram analysis, providing good peak shape and resolution.[14] |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, balancing analysis time and efficiency.[9] |
| Column Temp. | 30 °C | Maintains stable retention times and improves peak symmetry. |
| Detection λ | 240 nm | A common wavelength for detecting citalopram and its related compounds.[13] |
| Injection Vol. | 10 µL | A typical injection volume to balance sensitivity and peak shape. |
Procedure:
-
Stock Solution Preparation: Accurately weigh and dissolve N-Chloromethyl (S)-Citalopram Chloride reference standard in a suitable solvent (e.g., 50:50 acetonitrile:water) to prepare a 100 µg/mL stock solution.
-
Calibration Standards Preparation: Perform serial dilutions of the stock solution with the mobile phase to prepare 6-8 calibration standards at the low end of the concentration range. A suggested range might be 0.05, 0.1, 0.2, 0.4, 0.6, and 0.8 µg/mL. This range is chosen to bracket the expected LOQ, which is essential for a valid statistical calculation.
-
Analysis:
-
Inject the blank solution (mobile phase) six times to establish the baseline and calculate the standard deviation of the blank response.
-
Inject each calibration standard three times to ensure the reproducibility of the measurements.
-
-
Data Processing:
-
Construct a calibration curve by plotting the mean peak area against the concentration for each standard.
-
Perform a linear regression analysis on the data points.
-
Record the slope (S) and the standard deviation of the y-intercept (σ) from the regression output.
-
-
Calculation:
-
Calculate LOD: LOD = 3.3 * (σ / S)
-
Calculate LOQ: LOQ = 10 * (σ / S)
-
-
Verification (Trustworthiness Check):
-
Prepare a new standard solution at the calculated LOQ concentration.
-
Inject this solution six times.
-
Calculate the % Relative Standard Deviation (%RSD) for the peak areas and the accuracy (% recovery) against the prepared concentration. The acceptance criteria are typically %RSD ≤ 10% and accuracy within 80-120%. This final step experimentally confirms the statistically derived value.[19]
-
Data Presentation & Comparison
To illustrate the difference between the methods, consider the following hypothetical data.
Table 1: Hypothetical Calibration Data
| Concentration (µg/mL) | Mean Peak Area (n=3) |
| 0.05 | 1550 |
| 0.10 | 3200 |
| 0.20 | 6550 |
| 0.40 | 12800 |
| 0.60 | 19500 |
| 0.80 | 25800 |
Linear Regression Output:
-
Slope (S): 32,100
-
Y-Intercept: -50
-
Std. Deviation of Intercept (σ): 250
-
Correlation Coefficient (r²): 0.9995
Table 2: Comparison of Calculated LOD & LOQ Values
| Method | Calculation | LOD (µg/mL) | LOQ (µg/mL) |
| Calibration Curve | LOD = 3.3 * (250 / 32100) | 0.026 | |
| LOQ = 10 * (250 / 32100) | 0.078 | ||
| Signal-to-Noise | Hypothetical measurement | ~0.035 | ~0.110 |
As the table shows, the methods yield different results.[20] The Calibration Curve method provides lower, statistically derived values, while the S/N method can be more conservative and variable. For regulatory submissions, the Calibration Curve method is the gold standard.
Mandatory Visualization: Method Comparison
Caption: Comparison of S/N and Calibration Curve methods for LOD/LOQ.
Conclusion
Establishing the LOD and LOQ for N-Chloromethyl (S)-Citalopram Chloride is not merely a procedural step but a critical exercise in ensuring pharmaceutical quality and safety. While the Signal-to-Noise method offers a quick estimation, the Calibration Curve (Statistical) Approach stands as the unequivocally superior method for formal validation. Its foundation in statistical principles provides an objective, reproducible, and defensible result that aligns with the stringent requirements of regulatory bodies like the FDA and EMA, as outlined in the ICH Q2(R1) guideline.[21] By investing the effort in this more rigorous approach, researchers and drug developers can have the highest confidence in their analytical data, ensuring the integrity of their work from the laboratory bench to the patient.
References
- Altabrisa Group. (2025, September 20).
-
Pharma Validation. (n.d.). Calculating LOD and LOQ for HPLC and UV Methods. Retrieved from [Link]
-
Veeprho Pharmaceuticals. (n.d.). Escitalopram Impurities and Related Compound. Retrieved from [Link]
-
Dolan, J. (2025, July 29). Chromatographic Measurements, Part 5: Determining LOD and LOQ Based on the Calibration Curve. Separation Science. Retrieved from [Link]
-
SynThink. (n.d.). Escitalopram EP Impurities & USP Related Compounds. Retrieved from [Link]
-
Tadić, S., Nikolić, K., & Agbaba, D. (2012). Development and Optimization of an HPLC Analysis of Citalopram and Its Four Nonchiral Impurities Using Experimental Design Methodology. Journal of AOAC International, 95(3), 731–739. Available from: [Link]
-
Pharmaffiliates. (n.d.). Escitalopram-Impurities. Retrieved from [Link]
-
ResearchGate. (2013, February 7). Can anyone tell me how to determine the LOQ and LOD for a HPLC assay method, practically? Retrieved from [Link]
-
Dolan, J. (2024, June 3). Chromatographic Measurements, Part 4: Determining LOD and LOQ Visually or by S/N. Separation Science. Retrieved from [Link]
-
Tadić, S., Nikolić, K., & Agbaba, D. (2012). Development and optimization of an HPLC analysis of citalopram and its four nonchiral impurities using experimental design methodology. PubMed. Retrieved from [Link]
-
Pharmaceutical Technology. (2013, August 20). ICHQ2(R1) Validation of Analytical Procedures – Challenges and Opportunities. Retrieved from [Link]
-
ResearchGate. (n.d.). Plausible mechanism of formation of escitalopram, ESC-II and ESC-III. Retrieved from [Link]
-
Ulusoy, Y., & Gurell, A. (2010). Quantitative Determination of Citalopram and its Metabolite Desmethycitalopram in Plasma by High Performance Liquid Chromatography. FABAD Journal of Pharmaceutical Sciences, 35(2), 85-91. Available from: [Link]
-
Pharma Validation. (n.d.). ICH Q2 Guidance on Reporting LOD and LOQ Values. Retrieved from [Link]
-
ResearchGate. (n.d.). Development and Validation of a New RP-HPLC Method for the Estimation of Citalopram in Tablet Dosage Forms. Retrieved from [Link]
-
TIJER. (2019, March 15). Determination of Citalopram by RP-HPLC & it's stability indicative studies. Retrieved from [Link]
-
Dolan, J.W. (2009). Calibration Curves, Part II: What are the Limits? LCGC International, 22(5). Available from: [Link]
-
European Medicines Agency. (1995, June). ICH Topic Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]
-
ICH. (2005, November). Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]
-
ResearchGate. (n.d.). Q2(R1) Validation of Analytical Procedures: An Implementation Guide. Retrieved from [Link]
-
Kaviani, S., et al. (2024). Comparison of Different Approaches for Calculating LOD and LOQ in an HPLC-Based Analysis Method. Pharmaceutical Sciences, 31(1), 106-109. Available from: [Link]
-
NPRA. (n.d.). Analytical Method Validation Common Problem 3. Retrieved from [Link]
-
ResearchGate. (n.d.). Signal to noise ratio method for the determination of LOD and LOQ. Retrieved from [Link]
-
Pharmaffiliates. (n.d.). Chemical Name : N-Chloromethyl (S)-Citalopram Chloride. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Citalopram. PubChem. Retrieved from [Link]
-
Wikipedia. (n.d.). Citalopram. Retrieved from [Link]
-
Mayo Clinic. (2026, January 31). Citalopram (oral route). Retrieved from [Link]
-
MedlinePlus. (2025, November 15). Citalopram. Retrieved from [Link]
Sources
- 1. Citalopram - Wikipedia [en.wikipedia.org]
- 2. Citalopram (oral route) - Side effects & dosage - Mayo Clinic [mayoclinic.org]
- 3. Citalopram: MedlinePlus Drug Information [medlineplus.gov]
- 4. veeprho.com [veeprho.com]
- 5. synthinkchemicals.com [synthinkchemicals.com]
- 7. pharmaffiliates.com [pharmaffiliates.com]
- 8. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 9. academic.oup.com [academic.oup.com]
- 10. researchgate.net [researchgate.net]
- 11. altabrisagroup.com [altabrisagroup.com]
- 12. database.ich.org [database.ich.org]
- 13. researchgate.net [researchgate.net]
- 14. One moment, please... [tijer.org]
- 15. Development and optimization of an HPLC analysis of citalopram and its four nonchiral impurities using experimental design methodology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. ema.europa.eu [ema.europa.eu]
- 17. npra.gov.my [npra.gov.my]
- 18. Chromatographic Measurements, Part 4: Determining LOD and LOQ Visually or by S/N | Separation Science [sepscience.com]
- 19. sepscience.com [sepscience.com]
- 20. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
- 21. ICH Q2 Guidance on Reporting LOD and LOQ Values – Pharma Validation [pharmavalidation.in]
A Senior Application Scientist's Guide to the Assessment of N-Chloromethyl (S)-Citalopram Chloride Against ICH M7 Guidelines
Published: February 17, 2026
Executive Summary
The rigorous control of mutagenic impurities is a non-negotiable aspect of modern pharmaceutical development, mandated by the International Council for Harmonisation's (ICH) M7 guideline.[1][2] This guide provides an in-depth, practical framework for the assessment and control of a potential mutagenic impurity, N-Chloromethyl (S)-Citalopram Chloride. Due to its N-chloromethyl functional group, this compound contains a structural alert for mutagenicity, necessitating a thorough evaluation. This document outlines a systematic approach, beginning with hazard identification via in silico models, followed by experimental verification using the bacterial reverse mutation (Ames) test. We further detail a risk-based control strategy based on the Threshold of Toxicological Concern (TTC) and provide a comprehensive, validated analytical methodology for trace-level quantification. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of ICH M7 compliance for novel potential genotoxic impurities (GTIs).
Introduction: The Imperative of ICH M7 and the GTI Challenge
In pharmaceutical manufacturing, impurities are an unavoidable consequence of the chemical synthesis process.[3] While most are controlled under ICH Q3A/B guidelines, a specific subset—DNA-reactive or mutagenic impurities—presents a significant risk of cancer, even at trace levels.[1][3] Recognizing this, the ICH established the M7 guideline, "Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk," which provides a harmonized framework for their management.[1][4][5]
The core principle of ICH M7 is to limit lifetime exposure to these impurities to a level associated with a negligible carcinogenic risk. This is often defined by the Threshold of Toxicological Concern (TTC) , a value of 1.5 µ g/day intake that corresponds to a theoretical excess cancer risk of less than 1 in 100,000 over a lifetime.[6][7][8] The guideline mandates a science- and risk-based approach to identify, categorize, assess, and control mutagenic impurities throughout the drug development lifecycle.[2]
Compound Profile: N-Chloromethyl (S)-Citalopram Chloride
N-Chloromethyl (S)-Citalopram Chloride is a potential impurity that could arise during the synthesis of (S)-Citalopram, an active pharmaceutical ingredient (API). Its structure is notable for the presence of an N-chloromethyl moiety.
Chemical Structure: (Structure would be depicted here) (S)-2-(1-(4-cyanophenyl)-1-(4-fluorophenyl)butyl)-4-(chloromethyl)morpholin-4-ium chloride
The Structural Alert for Mutagenicity: The N-chloromethyl group is a well-recognized structural alert for mutagenicity.[3] From a mechanistic standpoint, this functional group is classified as an alkylating agent.[9][10] Alkylating agents are electrophilic compounds that can react with nucleophilic centers in DNA, most notably the N7 position of guanine.[11] This covalent binding can lead to DNA damage, such as the formation of adducts, which if not repaired, can cause mutations during DNA replication and potentially lead to cancer.[11][12][13] Therefore, the mere presence of this structural feature compels a rigorous assessment under ICH M7.
The ICH M7 Assessment Workflow: A Phased Approach
The ICH M7 guideline outlines a logical, step-wise process for evaluating a potential GTI. The workflow is designed to use predictive methods first to focus experimental testing on impurities that pose the highest risk.
Step 1: Hazard Assessment - In Silico (Computational) Toxicology
The initial step is a computational assessment using two complementary (Q)SAR—Quantitative Structure-Activity Relationship—methodologies.[3][14] This in silico approach allows for a rapid prediction of the bacterial mutagenicity of an impurity without needing to synthesize it.[3]
-
Expert Rule-Based Methodology: This approach uses a knowledge base of known structural alerts and mechanistic chemistry to make a prediction. A prime example is Derek Nexus , which contains alerts for various toxicological endpoints, including mutagenicity.[14][15] For N-Chloromethyl (S)-Citalopram Chloride, the N-chloromethyl group would trigger a positive alert for alkylating agents.
-
Statistical-Based Methodology: This method employs machine learning algorithms trained on large datasets of experimental results (e.g., Ames test data). Sarah Nexus is a widely used example that provides a statistical prediction of mutagenicity.[14][15][16]
Interpretation:
-
Two Negative Predictions: If both (Q)SAR models predict the compound to be non-mutagenic, and there are no other compelling reasons to suspect mutagenicity, the impurity can be treated as a standard non-mutagenic impurity under ICH Q3A/B.
-
Positive, Equivocal, or Conflicting Predictions: If either or both models predict mutagenicity, or if the results are inconclusive (e.g., the compound is out of the applicability domain of the model), the impurity requires further assessment.[3] Given the strong structural alert, N-Chloromethyl (S)-Citalopram Chloride would fall into this category.
Step 2: Hazard Assessment - In Vitro Experimental Verification
When in silico results are positive, the next step is to conduct a bacterial reverse mutation assay, commonly known as the Ames test , as described in OECD Guideline 471.[17][18] This test is the gold standard for assessing point mutation potential and is explicitly recommended by ICH M7.[19]
Principle: The Ames test utilizes several strains of bacteria (Salmonella typhimurium and Escherichia coli) with pre-existing mutations that render them unable to synthesize an essential amino acid (e.g., histidine or tryptophan).[20] The assay measures the ability of the test substance to cause reverse mutations (reversions), restoring the gene's function and allowing the bacteria to grow on an amino acid-deficient medium.[20][21]
Methodology:
-
Strain Selection: A standard panel of at least five strains (e.g., S. typhimurium TA98, TA100, TA1535, TA1537, and E. coli WP2 uvrA) should be used to detect different types of mutations (frameshift vs. base-pair substitutions).
-
Metabolic Activation: The assay is performed both with and without an exogenous metabolic activation system (e.g., a rat liver S9 fraction).[20] This is crucial because some chemicals only become mutagenic after being metabolized.
-
Procedure (Plate Incorporation Method):
-
A mixture of the bacterial tester strain, the test substance at various concentrations, and (if required) the S9 mix is added to a molten top agar.
-
This mixture is poured onto the surface of a minimal glucose agar plate.
-
The plates are incubated at 37°C for 48-72 hours.[17]
-
-
Controls: Each experiment must include:
-
Negative (Solvent) Control: To determine the spontaneous reversion rate.
-
Positive Control: Known mutagens are used to confirm the sensitivity of each tester strain and the activity of the S9 mix.
-
-
Data Analysis: A positive result is indicated by a concentration-dependent increase in the number of revertant colonies compared to the negative control, typically a two-fold or greater increase.
Interpretation for N-Chloromethyl (S)-Citalopram Chloride:
-
Negative Ames Test: If the result is negative, the impurity is considered non-mutagenic and can be controlled as a standard impurity.
-
Positive Ames Test: A positive result confirms the mutagenic potential. The impurity is now classified as a mutagenic impurity and requires a stringent control strategy based on the TTC.
Risk Characterization and Control Strategy
With a confirmed mutagenic impurity, the focus shifts to controlling patient exposure. The ICH M7 guideline provides a framework for classifying impurities and defining a control strategy.
ICH M7 Impurity Classification
| Class | Description | Required Action |
| Class 1 | Known mutagenic carcinogens. | Control to compound-specific acceptable intake (AI). |
| Class 2 | Known mutagens with unknown carcinogenic potential. | Control at or below the TTC-based limit (1.5 µ g/day ). |
| Class 3 | Compounds with a structural alert, but no mutagenicity data. | Conduct Ames test. If positive, treat as Class 2. If negative, treat as Class 5. |
| Class 4 | Compounds with a structural alert, but which are related to the API or known to be non-mutagenic. | Treat as non-mutagenic impurities. |
| Class 5 | Compounds with no structural alert and no mutagenicity data. | Treat as non-mutagenic impurities. |
Assuming a positive Ames test, N-Chloromethyl (S)-Citalopram Chloride would be classified as a Class 2 impurity. The default control limit is derived from the TTC of 1.5 µ g/day .[7][8]
Calculating the Permitted Concentration Limit:
The acceptable concentration limit in the API is calculated based on the maximum daily dose (MDD) of the drug product.
Formula: Concentration Limit (ppm) = TTC (µg/day) / MDD (g/day)
Example: If the MDD of (S)-Citalopram is 20 mg (0.02 g): Limit = 1.5 µg/day / 0.02 g/day = 75 ppm
This calculated limit becomes the specification for the impurity in the final drug substance.
The overall control strategy can involve several approaches, including modifying the synthetic process to prevent the impurity's formation, adding purification steps to remove it, or demonstrating that the process robustly controls it below the required limit.[22]
Visualization of the ICH M7 Decision-Making Workflow
The following diagram illustrates the logical flow of the assessment and control process described above.
Caption: ICH M7 Decision Workflow for a Potential Mutagenic Impurity.
Analytical Strategy for Trace-Level Quantification
Controlling a mutagenic impurity to parts-per-million (ppm) levels requires a highly sensitive and specific analytical method.[22][23] For a compound like N-Chloromethyl (S)-Citalopram Chloride, which is non-volatile and thermally labile, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the technique of choice.[24][25][26]
Comparative Analysis of Analytical Techniques
| Technique | Suitability for N-Chloromethyl (S)-Citalopram Chloride | Pros | Cons |
| LC-MS/MS | Excellent | High sensitivity (sub-ppm LOQ), high selectivity, suitable for non-volatile and thermally labile compounds.[24] | Higher equipment cost, potential for matrix effects. |
| GC-MS | Poor | Excellent for volatile impurities.[24][26] | Not suitable for non-volatile or thermally labile compounds; derivatization would be required, adding complexity.[23] |
| HPLC-UV | Poor | Widely available, robust. | Lacks the sensitivity and selectivity required to quantify impurities at the low ppm levels mandated by the TTC.[27] |
Exemplary Protocol: LC-MS/MS Method for Quantification
Objective: To develop and validate a method for the quantification of N-Chloromethyl (S)-Citalopram Chloride in (S)-Citalopram API with a Limit of Quantification (LOQ) significantly below the calculated specification (e.g., < 7.5 ppm for a 75 ppm limit).
1. Instrumentation and Conditions:
-
LC System: UPLC/UHPLC system for high resolution and speed.
-
Mass Spectrometer: Triple quadrupole mass spectrometer (QqQ).
-
Column: Reversed-phase C18 column (e.g., 100 x 2.1 mm, 1.8 µm).
-
Mobile Phase: Gradient elution using water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
-
Ionization: Electrospray Ionization, Positive Mode (ESI+).
2. Method Development:
-
MS Tuning: Infuse a standard solution of N-Chloromethyl (S)-Citalopram Chloride to determine the precursor ion (the molecular ion, [M]+) and optimize fragmentation to identify stable, high-intensity product ions for Multiple Reaction Monitoring (MRM).
-
Chromatography: Develop a gradient method that provides good retention and separation of the impurity from the main API peak and other potential impurities. The high concentration of the API can cause ion suppression, so chromatographic separation is critical.
3. Validation (per ICH Q2(R1)):
-
Specificity: Demonstrate that the API matrix does not interfere with the impurity peak. Analyze a blank, a placebo, and the API spiked with the impurity.
-
Linearity: Prepare a calibration curve over a range of concentrations (e.g., from LOQ to 150% of the specification limit). The correlation coefficient (r²) should be ≥ 0.99.
-
Limit of Detection (LOD) & Limit of Quantification (LOQ): Determine experimentally, typically based on signal-to-noise ratios (S/N) of 3:1 for LOD and 10:1 for LOQ.
-
Accuracy: Perform spike recovery studies at multiple concentration levels (e.g., 50%, 100%, 150% of the limit). Recovery should typically be within 80-120%.
-
Precision: Assess repeatability (multiple injections of the same sample) and intermediate precision (analysis on different days, by different analysts). The relative standard deviation (RSD) should be < 15%.
-
Robustness: Evaluate the effect of small, deliberate variations in method parameters (e.g., column temperature, mobile phase composition).
Conclusion
The assessment of potential mutagenic impurities like N-Chloromethyl (S)-Citalopram Chloride is a critical, multi-faceted process governed by the scientific principles of the ICH M7 guideline. A successful strategy is built on a logical progression from computational prediction to experimental confirmation and, ultimately, to risk-based control. By identifying the N-chloromethyl group as a structural alert, leveraging the Ames test for definitive hazard identification, and applying the TTC concept, a scientifically sound control limit can be established. The implementation of a highly sensitive, validated analytical method such as LC-MS/MS is the final, essential component to ensure that the impurity is effectively controlled, safeguarding patient safety and ensuring regulatory compliance.
References
-
Bacterial Reverse Mutation Assay or Ames assay (OECD 471). Link
- Control Strategies of Genotoxic Impurities in Drug Substance & Product. (February 27, 2020). Indian Pharmacopoeia Commission.
- Genetic toxicity: Bacterial reverse mut
- Kaina, B., et al. (1998). Transgenic systems in studies on genotoxicity of alkylating agents: critical lesions, thresholds and defense mechanisms. Mutation Research/Fundamental and Molecular Mechanisms of Mutagenesis.
-
Test No. 471: Bacterial Reverse Mutation Test. OECD. Link
- OECD 471: Bacterial reverse mut
- Test No.
- ICH M7: A Guide to Mutagenic Impurity Assessment Software. (October 14, 2025). IntuitionLabs.ai.
-
Guideline on the Limits of Genotoxic Impurities. (June 28, 2006). European Medicines Agency (EMA). Link
-
Lee, J. Y., et al. (2023). Guidelines for the assessment and control of mutagenic impurities in pharmaceuticals. Journal of Pharmaceutical Investigation. Link
- Vanhoenacker, G., et al. (2009). Determination of Genotoxic Impurities in Pharmaceuticals.
- Review on identification and quantification of genotoxic impurities. (July 18, 2022). ScienceScholar.
- Thresholds of Toxicological Concern (TTC) ISO 10993. (November 06, 2025). Efor Group.
- Liu, H., et al. (2023). Genotoxic effects of the major alkylation damage N7-methylguanine and methyl formamidopyrimidine. Biochemical Journal.
- Henderson, T. J. (May 13, 2025).
- Genotoxic Impurity Analysis in Pharma: A Step-by-Step Guide. (July 09, 2025).
- ASSESSMENT AND CONTROL OF DNA REACTIVE (MUTAGENIC) IMPURITIES IN PHARMACEUTICALS TO LIMIT POTENTIAL CARCINOGENIC RISK. (June 05, 2014). Pharmaceutical and Medical Devices Agency (PMDA).
- Genotoxic Impurities: Regulatory Best Practice. (September 13, 2017). AIFA.
-
M7 (R1) Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk: Guidance for Industry. (March 2018). U.S. Food and Drug Administration (FDA). Link
- Vinken, M., et al. (2018).
- How Derek Nexus And Sarah Nexus Meet The 5 OECD Principles. (November 30, 2021). Lhasa Limited.
- Dooley, J. F., et al. (2005). Do dose response thresholds exist for genotoxic alkylating agents?. Mutation Research/Fundamental and Molecular Mechanisms of Mutagenesis.
- Patlewicz, G., et al. (2016). Utilizing Threshold of Toxicological Concern (TTC) with High Throughput Exposure Predictions (HTE) as a Risk-Based Prioritization Approach for thousands of chemicals.
- Christmann, M., & Kaina, B. (2023). DNA Alkylation Damage by Nitrosamines and Relevant DNA Repair Pathways.
- Threshold of Toxicological Concern (TTC)-based Approach for Certain Substances. (February 26, 2016). Canada.ca.
- Sarah Nexus, a New (Q)SAR Approach for the Prediction of Mutagenicity Will Facilitate the Analysis of Impurities in Pharmaceuticals Under the Proposed ICH M7 Guidelines. (June 06, 2013). PR Newswire.
-
ICH M7 Assessment and control of DNA reactive (mutagenic) impurities in pharmaceuticals to limit potential carcinogenic risk - Scientific guideline. (September 24, 2014). European Medicines Agency (EMA). Link
- Computational toxicology with DEREK Nexus® & SARAH Nexus®. Syngene.
- Colvin, M. (2000). Alkylating Agents. Holland-Frei Cancer Medicine. 5th edition.
- Gabhe, S. Y., et al. (2009). Characterization of Impurities of 8-chlorotheophylline using modern analytical techniques. Asian Journal of Chemistry.
- Al-Rimawi, F., et al. (2024). Analytical Methodologies to Detect N‑Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices.
- Various Analytical Techniques used for Nitrosamine impurities in Pharmaceutical Dosage Forms: A Comprehensive Review. (May 06, 2025). World Journal of Pharmaceutical Research.
- Quantitative Analysis of Nitrosamine Impurities by LC-MS Methods from the United States Pharmacopeia General Chapter. MilliporeSigma.
- Scherer, M., & Schöky, H. (2019). NDMA impurity in valsartan and other pharmaceutical products: Analytical methods for the determination of N-nitrosamines. Journal of Pharmaceutical and Biomedical Analysis.
Sources
- 1. Guidelines for the assessment and control of mutagenic impurities in pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Genotoxic Impurities: Regulatory Guidance, Risk, and New Mitigation Strategies | Lab Manager [labmanager.com]
- 3. intuitionlabs.ai [intuitionlabs.ai]
- 4. fda.gov [fda.gov]
- 5. ICH M7 Assessment and control of DNA reactive (mutagenic) impurities in pharmaceuticals to limit potential carcinogenic risk - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 6. edqm.eu [edqm.eu]
- 7. ema.europa.eu [ema.europa.eu]
- 8. aifa.gov.it [aifa.gov.it]
- 9. academic.oup.com [academic.oup.com]
- 10. Alkylating Agents - Holland-Frei Cancer Medicine - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. portlandpress.com [portlandpress.com]
- 12. Transgenic systems in studies on genotoxicity of alkylating agents: critical lesions, thresholds and defense mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. DNA Alkylation Damage by Nitrosamines and Relevant DNA Repair Pathways | MDPI [mdpi.com]
- 14. Computational toxicology with DEREK Nexus® & SARAH Nexus®| Safety Assessment | Syngene [syngeneintl.com]
- 15. How Derek Nexus And Sarah Nexus Meet The 5 OECD Principles | Lhasa Limited [lhasalimited.org]
- 16. Sarah Nexus, a New (Q)SAR Approach for the Prediction of Mutagenicity Will Facilitate the Analysis of Impurities in Pharmaceuticals Under the Proposed ICH M7 Guidelines [prnewswire.com]
- 17. oecd.org [oecd.org]
- 18. oecd.org [oecd.org]
- 19. pmda.go.jp [pmda.go.jp]
- 20. biosafe.fi [biosafe.fi]
- 21. catalog.labcorp.com [catalog.labcorp.com]
- 22. sciencescholar.us [sciencescholar.us]
- 23. chromatographyonline.com [chromatographyonline.com]
- 24. resolvemass.ca [resolvemass.ca]
- 25. Analytical Methodologies to Detect N‑Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 26. ajpaonline.com [ajpaonline.com]
- 27. fa7t2bwvxb1.b-cdn.net [fa7t2bwvxb1.b-cdn.net]
A Comparative Guide to Specificity Testing for N-Chloromethyl (S)-Citalopram Chloride in Forced Degradation Studies
In the landscape of pharmaceutical development, ensuring the stability of a drug substance is paramount to its safety and efficacy. This guide provides an in-depth, experience-driven comparison of analytical methodologies for specificity testing of N-Chloromethyl (S)-Citalopram Chloride, a key intermediate or potential impurity in the synthesis of the widely prescribed antidepressant, Escitalopram. We will delve into the rationale behind forced degradation studies, compare the performance of various analytical techniques, and provide actionable protocols to ensure the development of a robust, stability-indicating method.
The core principle of a stability-indicating method is its ability to unequivocally assess the drug substance in the presence of its potential degradation products, process impurities, and excipients. Forced degradation, or stress testing, is the deliberate exposure of a drug substance to harsh conditions to accelerate its decomposition.[1] This process is not merely a formality; it is a critical tool for understanding degradation pathways, identifying potential degradants, and, most importantly, demonstrating the specificity of the analytical method chosen for stability studies.[1]
The Chemistry of Degradation: A Proactive Approach
To develop a truly specific method, one must first anticipate the likely degradation pathways of N-Chloromethyl (S)-Citalopram Chloride. Based on its chemical structure, which includes a tertiary amine, a nitrile group, and a halogenated side chain, we can predict susceptibility to several degradation mechanisms:
-
Hydrolysis: The nitrile group is susceptible to hydrolysis under both acidic and basic conditions, potentially converting to a carboxamide or a carboxylic acid. The ether linkage in the isobenzofuran ring could also be a point of cleavage. Studies on citalopram have shown significant degradation under hydrolytic conditions.[2][3]
-
Oxidation: The tertiary amine is a prime target for oxidation, which could lead to the formation of an N-oxide. The benzylic position is also susceptible to oxidative degradation.
-
Photolysis: Exposure to UV or visible light can induce photolytic degradation, leading to a variety of breakdown products. Citalopram has been shown to be unstable under photolytic conditions.[2][3]
-
Thermal Degradation: While often more stable to dry heat, prolonged exposure to high temperatures can lead to decomposition.[2]
By systematically subjecting N-Chloromethyl (S)-Citalopram Chloride to these stress conditions, as outlined in the International Council for Harmonisation (ICH) guidelines (ICH Q1A(R2)), we can generate a representative sample of potential degradants.[4][5][6][7]
Comparative Analysis of Analytical Techniques for Specificity Testing
The choice of analytical technique is critical for resolving the parent compound from its degradation products. Here, we compare the most common and effective methods.
| Analytical Technique | Principle of Separation & Detection | Advantages | Disadvantages | Best Suited For |
| High-Performance Liquid Chromatography with UV Detection (HPLC-UV) | Differential partitioning of analytes between a stationary phase and a mobile phase, with detection based on UV absorbance.[8][9] | Robust, widely available, cost-effective, and highly reproducible.[10] | May lack the sensitivity and specificity for co-eluting peaks with similar UV spectra. Peak purity analysis using a photodiode array (PDA) detector is essential.[3] | Routine quality control, initial screening of degradation samples, and quantification of known impurities. |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Combines the separation power of HPLC with the mass-resolving capability of a mass spectrometer.[11] | Provides molecular weight information, enabling the identification of unknown degradants. Highly sensitive and specific. | Higher operational cost and complexity compared to HPLC-UV. | Characterization of unknown degradation products, and confirmation of peak identity. |
| Capillary Electrophoresis (CE) | Separation of ions based on their electrophoretic mobility in an electric field.[11] | High separation efficiency, minimal sample and solvent consumption. Particularly useful for chiral separations.[11][12] | Can be less robust than HPLC for routine analysis. Sensitivity can be lower without specialized detectors. | Chiral purity testing and separation of closely related polar compounds. |
Expert Insight: For comprehensive specificity testing, a combination of HPLC-UV (with a PDA detector) and LC-MS is the gold standard. HPLC-UV provides the quantitative workhorse for routine analysis, while LC-MS offers the indispensable tool for identifying the "unknowns" generated during forced degradation.
Experimental Workflow for a Robust Specificity Study
The following workflow outlines a systematic approach to conducting a forced degradation study and validating the specificity of your analytical method.
Caption: A typical workflow for forced degradation and specificity testing.
Objective: To generate degradation products of N-Chloromethyl (S)-Citalopram Chloride and assess the specificity of an HPLC-UV method.
Materials:
-
N-Chloromethyl (S)-Citalopram Chloride reference standard
-
HPLC grade acetonitrile and water
-
Reagent grade hydrochloric acid, sodium hydroxide, and hydrogen peroxide
-
Phosphate buffer
-
HPLC system with a PDA detector
-
LC-MS system (for peak identification)
Procedure:
-
Preparation of Stock Solution: Accurately weigh and dissolve N-Chloromethyl (S)-Citalopram Chloride in a suitable solvent (e.g., 50:50 acetonitrile:water) to a concentration of 1 mg/mL.
-
Forced Degradation Conditions (perform in parallel):
-
Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M HCl. Keep at 60°C for 24 hours.
-
Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M NaOH. Keep at 60°C for 4 hours.
-
Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 3% H2O2. Keep at room temperature for 24 hours.
-
Photolytic Degradation: Expose the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (as per ICH Q1B).
-
Thermal Degradation: Store the solid drug substance at 80°C in a dry heat oven for 48 hours. Dissolve in the mobile phase before analysis.
-
-
Sample Analysis (HPLC-UV):
-
Chromatographic Conditions (Example):
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase: Acetonitrile:Phosphate buffer (pH 3.0) in a gradient elution.
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 239 nm
-
Injection Volume: 10 µL
-
-
Inject the control (unstressed) sample and each of the stressed samples.
-
-
Data Evaluation:
-
Compare the chromatograms of the stressed samples to the control.
-
For the principal peak in each chromatogram, perform peak purity analysis using the PDA detector. A peak purity angle less than the purity threshold indicates a spectrally pure peak.
-
Calculate the percentage degradation.
-
If significant degradation is observed and new peaks appear, proceed to LC-MS analysis for identification.
-
Interpreting the Data: A Decision Tree for Specificity
Caption: A decision tree for evaluating the specificity of an analytical method.
Conclusion: Ensuring Methodological Rigor
The specificity testing of N-Chloromethyl (S)-Citalopram Chloride in forced degradation studies is a non-negotiable aspect of robust analytical method development. A well-designed study, employing a combination of stress conditions and orthogonal analytical techniques like HPLC-UV and LC-MS, provides the necessary evidence to establish a stability-indicating method. This proactive approach not only satisfies regulatory requirements but also builds a deep understanding of the molecule's stability profile, ultimately contributing to the development of a safe and effective final drug product.
References
-
ICH. (2003). Q1A(R2) Stability Testing of New Drug Substances and Products. International Council for Harmonisation. [Link]
-
AMSbiopharma. (2025, March 21). ICH Guidelines: Drug Stability Testing Essentials. [Link]
-
ICH. (2010, February 2). Q1A(R2) Guideline. [Link]
-
Slideshare. (n.d.). Q1A R2 - ICH GUIDELINES OF STABILITY TESTING. [Link]
-
European Compliance Academy. (n.d.). ICH Q1A(R2) Stability Testing of new drugs and products (Revised guideline). [Link]
-
Singh, S., et al. (2011). Citalopram Hydrobromide: degradation product characterization and a validated stability-indicating LC-UV method. Química Nova, 34(1), 53-58. [Link]
-
Chirality. (2020). Analytical methodologies for the enantiodetermination of citalopram and its metabolites. [Link]
-
ResearchGate. (2008). Isolation and characterization of degradation products of citalopram and process-related impurities using RP-HPLC. [Link]
-
Marmara Pharmaceutical Journal. (2010). Quantitative Determination of Citalopram and its Metabolite Desmethycitalopram in Plasma by High Performance Liquid Chromatography. [Link]
-
ScienceOpen. (2011). Citalopram Hydrobromide: degradation product characterization and a validated stability-indicating LC-UV method. [Link]
-
TIJER.org. (2019). Determination of Citalopram by RP-HPLC & it's stability indicative studies. [Link]
-
TSI Journals. (2009). A stability-indicating LC method for citalopram hydrobromide. [Link]
-
SSRN. (n.d.). Simultaneous determination of escitalopram impurities including the R-enantiomer on a cellulose tris(3,5-dimethylphenylcarbamate). [Link]
-
International Journal of Pharmacy and Pharmaceutical Sciences. (n.d.). Quantitative Determination of Citalopram Hydrobromide by Spectrophotometry and Chemometry in Presence of Its Degradation Products and Additives in Pharmaceutical Preparation. [Link]
-
Asian Journal of Chemistry. (n.d.). Spectrophotometric Determination of Citalopram in Pharmaceuticals Using Folin-Ciocalteu Reagent. [Link]
-
Scholar Research Library. (2016). Development and Validation of Stability Indicating Assay Methods (SIAMs) for Citalopram HBr by Using UV-Visible Spectrophotomete. [Link]
-
MDPI. (2021). Degradation of Selected Antidepressants Sertraline and Citalopram in Ultrapure Water and Surface Water Using Gamma Radiation. [Link]
-
International Journal of Pharmaceutical Sciences and Research. (n.d.). Pharmaceutical Forced Degradation Studies with Regulatory Consideration. [Link]
-
PubMed. (2008). Isolation and characterization of degradation products of citalopram and process-related impurities using RP-HPLC. [Link]
-
SynThink. (n.d.). Citalopram Chloromethyl Impurity - Reference Standard. [Link]
-
Pharmaffiliates. (n.d.). Chemical Name : N-Chloromethyl (S)-Citalopram Chloride. [Link]
Sources
- 1. ajpsonline.com [ajpsonline.com]
- 2. scielo.br [scielo.br]
- 3. scienceopen.com [scienceopen.com]
- 4. database.ich.org [database.ich.org]
- 5. scribd.com [scribd.com]
- 6. Q1A R2 - ICH GUIDELINES OF STABILITY TESTING | PPTX [slideshare.net]
- 7. ICH Q1A(R2) Stability Testing of new drugs and products (Revised guideline) - ECA Academy [gmp-compliance.org]
- 8. researchgate.net [researchgate.net]
- 9. Isolation and characterization of degradation products of citalopram and process-related impurities using RP-HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. One moment, please... [tijer.org]
- 11. Analytical methodologies for the enantiodetermination of citalopram and its metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. real.mtak.hu [real.mtak.hu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
